An In-depth Technical Guide to 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
CAS Number: 91642-62-5 Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is a synthetic organic compound belonging to the sulfonamide...
Author: BenchChem Technical Support Team. Date: January 2026
CAS Number: 91642-62-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is a synthetic organic compound belonging to the sulfonamide and salicylic acid derivative families.[1] Its structure, featuring a salicylic acid core, a sulfonamide linker, and a piperidine moiety, suggests a potential for diverse biological activities. While specific research on this molecule is limited, its structural similarity to known pharmacologically active agents, such as non-steroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors, makes it a compound of significant interest for further investigation in drug discovery and development.[2]
This technical guide provides a comprehensive overview of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid, including a plausible synthetic route, proposed analytical characterization methods, potential mechanisms of action based on related compounds, and safety considerations. The information presented herein is intended to serve as a foundational resource for researchers embarking on the study of this promising molecule.
A robust synthetic route for 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid can be adapted from established methods for analogous compounds, such as the synthesis of 2-ethoxy-5-(4-methylpiperazin-1-yl)benzoic acid.[3] The proposed three-step synthesis starts from the readily available and cost-effective starting material, salicylic acid.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid.
Step-by-Step Experimental Protocol
Step 1: Chlorosulfonation of Salicylic Acid
In a fume hood, carefully add salicylic acid (1 equivalent) portion-wise to an excess of chlorosulfonic acid (5-10 equivalents) at 0°C with constant stirring.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
The precipitated solid, 5-(chlorosulfonyl)-2-hydroxybenzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Sulfonamide Formation
Dissolve the dried 5-(chlorosulfonyl)-2-hydroxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Cool the solution to 0°C and add piperidine (2.2 equivalents) dropwise, followed by a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) to scavenge the HCl byproduct.
Allow the reaction to stir at room temperature overnight.
Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture with 1M HCl to remove excess piperidine and base.
Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
Purify the crude 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid, a combination of spectroscopic and chromatographic techniques should be employed.
Standard Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons of the salicylic acid ring, the methylene protons of the piperidine ring, and the acidic proton of the carboxylic acid and hydroxyl groups.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups, including the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonamide.
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the synthesized compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) can be employed.
Potential Biological Activities and Mechanisms of Action
Inhibition of Sirtuin 5 (SIRT5)
Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a class III histone deacetylase involved in cellular metabolism and stress response.[4] The salicylic acid moiety of the target compound could potentially act as a "warhead," binding to the active site of SIRT5. The piperidinylsulfonyl group would occupy a different pocket of the enzyme, contributing to binding affinity and selectivity.
Proposed Mechanism of SIRT5 Inhibition:
Caption: Proposed mechanism of SIRT5 inhibition by 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid.
Cyclooxygenase (COX) Inhibition
The salicylic acid scaffold is the core structure of aspirin and other NSAIDs that act by inhibiting COX enzymes. It is plausible that 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid could also exhibit inhibitory activity against COX-1 and/or COX-2, leading to anti-inflammatory and analgesic effects.[2] The sulfonamide group is a common feature in selective COX-2 inhibitors (e.g., celecoxib), suggesting a potential for selectivity.
Safety and Handling
While a specific safety data sheet (SDS) for 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is not widely available, general precautions for handling aromatic carboxylic acids and sulfonamides should be followed.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
Storage: Store in a tightly sealed container in a cool, dry place.
Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.
Conclusion
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid represents a molecule with significant potential for further investigation in medicinal chemistry and drug discovery. Its straightforward synthesis and the pharmacological promise of its structural motifs make it an attractive candidate for screening in various biological assays. This guide provides a solid foundation for researchers to begin their exploration of this compound, from its synthesis and characterization to the investigation of its potential therapeutic applications. Further research is warranted to fully elucidate its biological activities and mechanism of action.
References
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. (2016). Google Patents.
Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
2-Hydroxy-5-((4-((2-pyridinylamino)sulfonyl)phenyl)azo)benzoic acid. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]
2-Hydroxy-5-((4-Methylpiperazin-1-Yl)Sulfonyl)Benzoic Acid. (n.d.). Amzeal Research. Retrieved January 15, 2026, from [Link]
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). MDPI. Retrieved January 15, 2026, from [Link]
A Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist Introduction 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid (CAS No. 91642-62-5) is a substituted salicylic acid derivative that serves as a valuable organic building b...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid (CAS No. 91642-62-5) is a substituted salicylic acid derivative that serves as a valuable organic building block in medicinal chemistry and drug discovery.[1] Its multifaceted structure, incorporating a carboxylic acid, a phenolic hydroxyl, and a sulfonamide-linked piperidine ring, imparts a unique combination of physicochemical characteristics. Understanding these properties is paramount for its effective application, influencing everything from reaction kinetics and purification strategies to solubility, formulation, and pharmacokinetic behavior in potential drug candidates.
This guide provides an in-depth analysis of the core physicochemical properties of this compound. We will explore its acidic and basic nature, solubility profile, and spectroscopic signature. Where direct experimental data is not publicly available, we will present well-grounded predictions based on established chemical principles. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to empirically determine these critical parameters, ensuring a self-validating system for its characterization.
Core Physicochemical Properties
A summary of the key identification and physical properties of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is presented below.
516.0 ± 60.0 °C at 760 mmHg (Predicted for a related structure)
Detailed Property Analysis
Acidity, Basicity, and Ionization States (pKa)
The ionization state of a molecule at a given pH is governed by its pKa values. This property is arguably the most critical for predicting a compound's behavior in aqueous environments, including biological systems. 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is an amphoteric molecule, possessing both acidic and basic functional groups.
Carboxylic Acid (pKa₁): The benzoic acid moiety is the most acidic functional group. We predict its pKa to be in the range of 3.0 - 4.5 , typical for benzoic acids, making it substantially ionized at physiological pH (7.4).
Phenolic Hydroxyl (pKa₂): The hydroxyl group attached directly to the aromatic ring is weakly acidic. Its pKa is predicted to be in the range of 9.0 - 10.5 .
Piperidine Nitrogen (pKa₃): The nitrogen atom in the piperidine ring is basic. The pKa of its conjugate acid is predicted to be in the range of 9.0 - 11.0 .
These distinct pKa values mean the molecule can exist in several ionization states depending on the pH of the solution, as illustrated in the diagram below. This pH-dependent charge state directly dictates its solubility, membrane permeability, and potential for ionic interactions.
Caption: Predicted ionization states of the molecule at different pH ranges.
Solubility Profile
Solubility is a cornerstone of drug development, affecting absorption, distribution, and formulation. Due to its amphoteric and amphiphilic nature, the solubility of this compound is expected to be highly dependent on the solvent system.
Aqueous Solubility: Solubility in aqueous media will be lowest near its isoelectric point and will increase significantly at pH values where the molecule is fully ionized (either pH < pKa₁ or pH > pKa₃). The use of buffers is essential for determining an accurate pH-solubility profile.[2]
Organic Solubility: Based on data for structurally similar compounds, it is expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[3] This is crucial for preparing stock solutions for in vitro screening.
Spectroscopic Profile
While specific spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features. Commercial suppliers may provide compound-specific data such as NMR, HPLC, and LC-MS upon request.[1]
¹H NMR Spectroscopy (Predicted):
Aromatic Protons: Three protons on the benzene ring are expected between 7.0-8.5 ppm, showing distinct splitting patterns (doublets and doublets of doublets) due to their ortho and meta couplings.
Piperidine Protons: The protons on the piperidine ring will likely appear as complex multiplets between 1.5-3.5 ppm. The protons alpha to the nitrogen will be the most downfield.
Acidic Protons: The carboxylic acid proton (COOH) will be a broad singlet, typically >10 ppm. The phenolic proton (Ar-OH) will also be a singlet, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy (Predicted):
Carbonyl Carbon: The carboxylic acid carbon (C=O) is expected in the 165-175 ppm region.[4]
Aromatic Carbons: Six distinct signals are expected between 115-160 ppm. The carbon bearing the hydroxyl group will be the most downfield, and the carbon attached to the sulfonyl group will also be significantly shifted.
Piperidine Carbons: Signals for the piperidine ring carbons are predicted in the 20-55 ppm range.
O-H Stretch: A very broad band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond is expected.[5] A sharper O-H stretch for the phenolic group may also be visible around 3200-3600 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carboxylic acid carbonyl group.[5]
S=O Stretch: Two strong bands are expected for the sulfonyl group (asymmetric and symmetric stretching), typically found around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹.
C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring will be just below 3000 cm⁻¹.
Mass Spectrometry (MS) (Predicted):
Molecular Ion: In a positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 286.3. The molecular ion [M]⁺ in EI would be at m/z 285.3.
Key Fragments: The molecule is expected to fragment via several predictable pathways.[6][7] Common losses would include the piperidine moiety, the entire piperidinylsulfonyl group, SO₂, and the carboxylic acid group (as COOH or H₂O + CO). The base peak could arise from a stable fragment resulting from one of these initial cleavages.
Experimental Protocols & Methodologies
To empower researchers with the tools for empirical validation, we provide the following authoritative, step-by-step protocols for determining key physicochemical parameters.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a compound like 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid.
Caption: A logical workflow for the physicochemical characterization of a novel compound.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol is based on the widely accepted potentiometric titration method, which offers high precision for pKa determination.[8][9]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where pH = pKa.[10]
Methodology:
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0). Ensure the calibration is accurate and stable.[10]
Sample Preparation:
Accurately weigh and dissolve the compound in a suitable solvent system to a final concentration of approximately 1 mM. For sparingly soluble compounds, a co-solvent like methanol may be used, but results will need to be extrapolated back to a fully aqueous environment.[9]
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[11]
Titration Environment:
Place the sample solution in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C).
Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with pH measurements.[11]
Titration Process:
To determine acidic pKa values, titrate the solution with a standardized basic titrant (e.g., 0.1 M NaOH). To determine basic pKa values, titrate with a standardized acidic titrant (e.g., 0.1 M HCl).
Add the titrant in small, precise increments using an automated burette.
Record the pH value after each addition, allowing the reading to stabilize.
Data Analysis:
Plot the measured pH versus the volume of titrant added.
Calculate the first and second derivatives of the titration curve to accurately locate the equivalence points.
The pH at the half-volume point to the first equivalence point corresponds to a pKa value. Analyze the curve for all inflection points to identify all pKa values.
Protocol 2: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[2]
Principle: An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period to ensure that equilibrium between the dissolved and undissolved states is achieved. The supernatant is then separated and analyzed to determine the concentration of the dissolved compound.
Methodology:
Preparation:
Add an excess amount of the solid compound to several glass vials. The excess should be sufficient to ensure a suspension remains after equilibrium is reached.[2]
Add a precise volume of the desired solvent (e.g., phosphate-buffered saline at a specific pH, water, or an organic solvent) to each vial.
Equilibration:
Seal the vials tightly to prevent solvent evaporation.
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24-48 hours is common, and this should be confirmed by measuring the concentration at multiple time points (e.g., 24h, 48h, 72h) until the value remains constant.[12]
Phase Separation:
After equilibration, allow the vials to stand undisturbed at the test temperature for a short period to let larger particles settle.
Carefully separate the solid phase from the saturated solution (supernatant). This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[13]
Concentration Analysis:
Accurately dilute the clear supernatant with a suitable solvent.
Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[12]
A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[13]
Conclusion
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is a compound with a rich physicochemical profile defined by its amphoteric and amphiphilic character. Its multiple ionizable groups result in complex pH-dependent behavior that is critical to understand for its application in research and development. While specific experimental data for this molecule is limited in public literature, its properties can be reliably predicted through an understanding of its functional components. The robust experimental protocols provided in this guide offer a clear and validated pathway for researchers to empirically determine its pKa, solubility, and spectroscopic characteristics, enabling its confident and effective use in the advancement of scientific discovery.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
Sima, J., Slampova, A., & Jandera, P. (2010). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
ResearchGate. (n.d.). 13C NMR spectrum of the compound. Retrieved from [Link]
ResearchGate. (2025). Study on standardization of shake-flask solubility determination method. Retrieved from [Link]
Avdeef, A., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]
SpectraBase. (n.d.). 2-Hydroxy-5-((4-((2-pyridinylamino)sulfonyl)phenyl)azo)benzoic acid. Retrieved from [Link]
ResearchGate. (n.d.). 13C NMR spectrum of compound 5a. Retrieved from [Link]
Allmpus. (n.d.). 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid Manufacturer in Mumbai. Retrieved from [Link]
Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. Retrieved from [Link]
Amzeal Research. (n.d.). 2-Hydroxy-5-((4-Methylpiperazin-1-Yl)Sulfonyl)Benzoic Acid. Retrieved from [Link]
PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. Retrieved from [Link]
US EPA. (n.d.). Benzoic acid, 2-hydroxy-5-[[4-[(2-pyridinylamino)sulfonyl]phenyl]azo]-. Retrieved from [Link]
SpectraBase. (n.d.). Benzoic acid, 2-hydroxy-5-(1-methyl-1-phenylethyl)-. Retrieved from [Link]
Pharmaffiliates. (n.d.). 2-Hydroxy-5-((4-(N-(5-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic Acid. Retrieved from [Link]
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
PubMed. (2010). Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry. Retrieved from [Link]
PubMed. (1998). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][10][14]benzodiazepin-1(2H)-ones. Retrieved from [Link]
PubMed Central. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Retrieved from [Link]
PubMed Central. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]
ResearchGate. (2017). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism. Retrieved from [Link]
SpectraBase. (n.d.). 2-phenyl-1H-benzimidazole-5-sulfonic acid - Optional[FTIR]. Retrieved from [Link]
SpectraBase. (n.d.). (E)-5-(1,3-Benzodioxol-5-yl)-2,3-dihydroxy-1-piperidin-1-ylpent-4-en-1-one. Retrieved from [Link]
A Guide to the Spectroscopic Characterization of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-Hydroxy-5-(piperidin-1-y...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid. While direct experimental spectra for this specific compound are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to present a comprehensive predictive analysis. The methodologies and interpretative frameworks discussed herein offer a robust guide for the characterization of this and structurally related molecules, ensuring scientific rigor and fostering a deeper understanding of their structural features.
Introduction
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid belongs to the class of substituted benzoic acids, a scaffold of significant interest in medicinal chemistry and materials science. The presence of a salicylic acid moiety, a sulfonamide group, and a piperidine ring imparts a unique combination of physicochemical properties that are crucial for its potential applications. Accurate structural elucidation and purity assessment are paramount in the research and development pipeline, making proficiency in interpreting its spectroscopic data an essential skill.
This guide is structured to provide not just the data, but the scientific rationale behind the expected spectroscopic signatures. We will delve into the nuances of how the electronic and steric effects of the various functional groups influence the NMR chemical shifts, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
Molecular Structure and Key Features
A foundational understanding of the molecule's structure is a prerequisite for interpreting its spectroscopic data.
Figure 1. Chemical structure of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Table 1. Predicted ¹H NMR Chemical Shifts for 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid.
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Notes
Ar-H3
~7.20
d
1H
Ortho-coupling to H4.
Ar-H4
~8.00
dd
1H
Ortho-coupling to H3, meta-coupling to H6.
Ar-H6
~8.20
d
1H
Meta-coupling to H4.
Piperidine-H (α)
~3.0-3.2
t
4H
Adjacent to the nitrogen atom.
Piperidine-H (β, γ)
~1.5-1.7
m
6H
Overlapping signals of the remaining piperidine protons.
-OH
Variable
br s
1H
Chemical shift is concentration and solvent dependent.
-COOH
Variable
br s
1H
Chemical shift is concentration and solvent dependent.
Causality behind Experimental Choices:
Solvent: A deuterated polar aprotic solvent like DMSO-d₆ is recommended. This choice is crucial as it will solubilize the compound and allow for the observation of the exchangeable protons of the hydroxyl and carboxylic acid groups.
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H NMR.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments.
Table 2. Predicted ¹³C NMR Chemical Shifts for 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid.
Carbon
Predicted Chemical Shift (δ, ppm)
Notes
C=O (Carboxylic acid)
~170
The deshielding effect of the two oxygen atoms results in a downfield shift.
C-OH
~160
Aromatic carbon attached to the hydroxyl group.
C-SO₂
~135
Aromatic carbon attached to the sulfonyl group.
C-H (Aromatic)
~118-132
Three distinct signals are expected for the aromatic CH carbons.
C-COOH
~115
Aromatic carbon bearing the carboxylic acid group.
Piperidine (α)
~48
Carbons directly attached to the nitrogen.
Piperidine (β)
~25
Piperidine (γ)
~23
Methodology for NMR Data Acquisition:
A standard NMR experiment would involve dissolving 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire both ¹H and ¹³C spectra. For the ¹³C spectrum, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Table 3. Predicted IR Absorption Bands for 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid.
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
Notes
O-H (Carboxylic acid)
2500-3300
Broad
Characteristic broad absorption due to hydrogen bonding.
O-H (Phenol)
3200-3600
Broad
C-H (Aromatic)
3000-3100
Medium
C-H (Aliphatic)
2850-2960
Medium
C-H stretching of the piperidine ring.
C=O (Carboxylic acid)
1680-1710
Strong
Conjugation with the aromatic ring lowers the frequency.
C=C (Aromatic)
1450-1600
Medium-Strong
Aromatic ring stretching vibrations.
S=O (Sulfonamide)
1330-1370 (asymmetric)
Strong
Characteristic stretches for the sulfonyl group.
1140-1180 (symmetric)
Strong
C-O (Carboxylic acid)
1210-1320
Strong
C-N (Piperidine)
1000-1250
Medium
Experimental Protocol for IR Spectroscopy:
The most common and straightforward method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4. Predicted Mass Spectrometry Data for 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid.
Ion
Predicted m/z
Notes
[M+H]⁺
300.06
Molecular ion peak in positive ion mode (for C₁₂H₁₅NO₅S, exact mass: 299.06).
[M-H]⁻
298.05
Molecular ion peak in negative ion mode.
[M-H₂O]⁺
282.05
Loss of water from the carboxylic acid and/or hydroxyl group.
[M-COOH]⁺
254.07
Loss of the carboxyl group.
[M-SO₂-piperidine]⁺
137.02
Cleavage of the sulfonylpiperidine moiety.
Workflow for Mass Spectrometry Analysis:
Figure 2. A typical workflow for mass spectrometry analysis.
Conclusion
The spectroscopic characterization of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid requires a multi-technique approach. This guide has provided a predictive framework for the interpretation of its NMR, IR, and MS spectra. While based on established principles and data from analogous structures, the information presented here serves as a robust starting point for researchers. The experimental protocols and interpretative logic detailed within are designed to be broadly applicable, empowering scientists in their pursuit of accurate molecular characterization.
References
As this guide is based on predictive data and general spectroscopic principles, direct literature references for the complete spectroscopic data of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid are not available. The principles and data for analogous compounds are drawn from standard organic spectroscopy textbooks and databases. For further reading on spectroscopic techniques, the following resources are recommended:
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
PubChem. National Center for Biotechnology Information. [Link]
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
This guide provides a comprehensive technical overview of the methodologies and interpretations involved in the single-crystal X-ray diffraction analysis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid. It is intende...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive technical overview of the methodologies and interpretations involved in the single-crystal X-ray diffraction analysis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in understanding the solid-state properties of sulfonamide-containing compounds.
Introduction: The Significance of Solid-State Structure in Drug Development
The three-dimensional arrangement of molecules in a crystal lattice is a critical determinant of a drug's physicochemical properties, including its solubility, stability, and bioavailability.[1][2] For a molecule like 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid, which possesses multiple functional groups capable of forming strong intermolecular interactions, a thorough understanding of its crystal structure is paramount. This guide will walk through the essential steps of a crystallographic analysis, from obtaining suitable single crystals to the detailed interpretation of intermolecular forces that govern the crystal packing. While a published crystal structure for this specific compound is not publicly available, this guide will serve as a comprehensive roadmap for its analysis, drawing on established principles of sulfonamide crystallography.[2][3][4]
Synthesis and Crystallization: The Foundation of a Successful Analysis
A plausible synthetic route for 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid begins with the chlorosulfonylation of 2-hydroxybenzoic acid (salicylic acid), followed by a reaction with piperidine.[5] The resulting product can then be purified and crystallized.
Proposed Synthesis
A common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[5] In this case, salicylic acid can be treated with chlorosulfonic acid to yield 5-(chlorosulfonyl)-2-hydroxybenzoic acid. Subsequent reaction with piperidine would afford the desired product.
Single Crystal Growth
The growth of high-quality single crystals is often the most challenging step in a crystallographic analysis.[6] A crystal suitable for single-crystal X-ray diffraction should have dimensions of approximately 0.1-0.3 mm and be free of significant defects.[6] Slow evaporation from a suitable solvent or solvent mixture is a commonly employed technique.
Dissolve a small amount of purified 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) to near saturation at room temperature.
Filter the solution to remove any particulate matter.
Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Molecular Structure
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7][8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[9]
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[6][8] The crystal is rotated, and a series of diffraction images are collected at different orientations.[7] This data is then processed to determine the unit cell parameters, space group, and the intensities of the reflections.
Structure Solution and Refinement
The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.[6] This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data.[10] This refinement process yields precise atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.
Illustrative Crystallographic Data
The following table presents hypothetical, yet plausible, crystallographic data for 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid for illustrative purposes.
Parameter
Hypothetical Value
Chemical Formula
C12H15NO5S
Formula Weight
285.32 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
10.5
b (Å)
8.2
c (Å)
15.1
α (°)
90
β (°)
98.5
γ (°)
90
Volume (ų)
1285
Z
4
Calculated Density (g/cm³)
1.475
R-factor
< 0.05
Analysis of Intermolecular Interactions: The Key to Crystal Packing
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions, with hydrogen bonds often playing a dominant role, especially in molecules with multiple donor and acceptor groups.[11][12] The analysis of these interactions is crucial for understanding the stability and properties of the crystalline material.[2][13]
Hydrogen Bonding
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid has several functional groups capable of participating in hydrogen bonding: the carboxylic acid group, the hydroxyl group, and the sulfonamide group.[14] The carboxylic acid is a particularly strong hydrogen bond donor and acceptor and is likely to form robust dimers or chains.[12] The hydroxyl and sulfonamide groups can also form strong hydrogen bonds, leading to a complex and stable three-dimensional network.[3][4]
Expected Hydrogen Bonding Motifs:
Carboxylic Acid Dimer: A common motif where two carboxylic acid groups form a cyclic dimer through a pair of O-H···O hydrogen bonds.
Chains and Sheets: The hydroxyl and sulfonamide groups can link these dimers into extended chains or sheets.
The Genesis and Evolution of Piperidinylsulfonyl Benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide explores the discovery and history of piperidinylsulfonyl benzoic acid derivatives, a versatile scaffold in modern me...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide explores the discovery and history of piperidinylsulfonyl benzoic acid derivatives, a versatile scaffold in modern medicinal chemistry. By dissecting the historical context of its constituent moieties—benzoic acid, sulfonamides, and the piperidine ring—we trace the logical evolution of this chemical class. This guide delves into the synthetic strategies, mechanisms of action, structure-activity relationships, and diverse therapeutic applications of these compounds, providing a comprehensive resource for researchers in drug discovery and development.
Introduction: A Scaffold of Confluence
The piperidinylsulfonyl benzoic acid core represents a fascinating example of convergent evolution in medicinal chemistry. It marries three distinct and historically significant pharmacophoric elements: the classical aromatic carboxylic acid of the benzoic acid moiety, the versatile sulfonamide group, and the ubiquitous piperidine heterocycle. This confluence has given rise to a class of compounds with a wide spectrum of biological activities, from diuretics to potent and selective enzyme inhibitors. Understanding the history of each component provides a crucial framework for appreciating the rationale behind the design and development of these multifaceted derivatives.
Historical Foundations: The Three Pillars
The journey to the synthesis of piperidinylsulfonyl benzoic acid derivatives is not a linear path to a single discovery but rather the culmination of decades of research in different areas of pharmacology and chemistry.
Benzoic Acid: From Ancient Resins to a Modern Scaffold
The history of benzoic acid stretches back to the 16th century when it was first obtained through the dry distillation of gum benzoin.[1] Its formal discovery is often credited to Nostradamus in 1556.[1] For centuries, its utility was primarily as a preservative. However, its simple, stable aromatic carboxylic acid structure has made it a foundational building block in the synthesis of a vast array of pharmaceuticals.
The Sulfonamides: A Serendipitous Journey from Dyes to "Sulfa" Drugs
The story of sulfonamides begins in the early 20th century with the work of Paul Ehrlich and the concept of the "magic bullet." The breakthrough came in the 1930s when Gerhard Domagk discovered the antibacterial properties of Prontosil, a sulfonamide-containing dye. It was later found that the active metabolite was sulfanilamide, marking the dawn of the era of "sulfa" drugs.[2] This discovery revolutionized the treatment of bacterial infections.
A pivotal shift in the application of sulfonamides occurred in the 1940s and 1950s with the discovery of their diuretic properties.[3] This led to the development of the carbonic anhydrase inhibitors, such as acetazolamide, and later the thiazide and loop diuretics.[2][3] This lineage of diuretic research is central to the development of many sulfonylbenzoic acid derivatives.
The Piperidine Ring: A Privileged Structure in Medicinal Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals. Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for introducing diverse substituents to explore structure-activity relationships (SAR).[4]
The Convergence: Emergence of Piperidinylsulfonyl Benzoic Acid Derivatives
While a singular "discovery" of the piperidinylsulfonyl benzoic acid scaffold is not readily identifiable in the historical literature, its emergence can be understood as a logical progression in medicinal chemistry, particularly in the field of diuretics. Following the success of sulfamoylbenzoic acid diuretics like furosemide and bumetanide, medicinal chemists began to systematically modify the sulfamoyl nitrogen to fine-tune the pharmacological properties of these compounds.[5]
The introduction of the piperidine ring onto the sulfonyl group was a rational step to explore new chemical space and modulate the diuretic and other potential biological activities of the benzoic acid sulfonamide core. This modification offered a way to alter the lipophilicity, basicity, and steric bulk of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
Synthesis and Chemistry
The synthesis of piperidinylsulfonyl benzoic acid derivatives is typically achieved through a convergent approach, leveraging well-established synthetic methodologies. A general synthetic pathway is outlined below.
General Synthetic Protocol
A common synthetic route involves the reaction of a 4-sulfonyl chloride benzoic acid derivative with piperidine. The starting 4-sulfonyl chloride benzoic acid can be prepared from the corresponding aminobenzoic acid via diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst (the Meerwein arylation).
Experimental Protocol: Synthesis of 4-(Piperidin-1-ylsulfonyl)benzoic Acid
Step 1: Synthesis of 4-Sulfonyl Chloride Benzoic Acid:
To a cooled (0-5 °C) solution of 4-aminobenzoic acid in concentrated hydrochloric acid, a solution of sodium nitrite in water is added dropwise.
The resulting diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.
The reaction mixture is stirred for several hours and then poured into ice water.
The precipitated 4-sulfonyl chloride benzoic acid is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of 4-(Piperidin-1-ylsulfonyl)benzoic Acid:
4-Sulfonyl chloride benzoic acid is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
To this solution, an excess of piperidine is added, often in the presence of a base like triethylamine to scavenge the HCl byproduct.
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
The reaction is then quenched with water, and the product is extracted with an organic solvent.
The organic layer is washed with dilute acid, brine, and dried over anhydrous sodium sulfate.
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Caption: General Synthetic Pathway for Piperidinylsulfonyl Benzoic Acid Derivatives.
Mechanism of Action and Pharmacological Properties
The mechanism of action of piperidinylsulfonyl benzoic acid derivatives is highly dependent on the overall molecular structure and the specific therapeutic target.
As Diuretics: Following the legacy of their sulfamoylbenzoic acid predecessors, some piperidinylsulfonyl benzoic acid derivatives can act as diuretics by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle. The benzoic acid moiety is crucial for binding to the transporter, while the piperidinylsulfonyl portion influences the potency and duration of action.
As Carbonic Anhydrase Inhibitors: The sulfonamide group is a well-known zinc-binding group, and many sulfonamide-containing compounds, including some piperidinylsulfonyl benzoic acid derivatives, can inhibit carbonic anhydrase. This can lead to various physiological effects, including a reduction in intraocular pressure, making them potentially useful in the treatment of glaucoma.
As Enzyme Inhibitors and Receptor Modulators: In more recent drug discovery efforts, the piperidinylsulfonyl benzoic acid scaffold has been utilized to develop potent and selective inhibitors of various enzymes and modulators of receptors. For example, derivatives have been investigated as cannabinoid receptor agonists, demonstrating the versatility of this scaffold beyond its historical diuretic applications.[6]
Structure-Activity Relationships (SAR)
The pharmacological activity of piperidinylsulfonyl benzoic acid derivatives can be significantly influenced by substitutions on both the benzoic acid and piperidine rings.
Moiety
Position of Substitution
Effect on Activity
Benzoic Acid Ring
ortho to carboxylic acid
Can influence diuretic potency; bulky groups may decrease activity.
meta to carboxylic acid
Substitution at this position can modulate target selectivity.
Piperidine Ring
Substituents on the nitrogen
Can alter basicity and overall lipophilicity, affecting ADME properties.
Substituents on the carbon atoms
Can introduce chirality and provide additional interaction points with the target protein, enhancing potency and selectivity.[4]
Therapeutic Applications
The versatility of the piperidinylsulfonyl benzoic acid scaffold has led to its exploration in a wide range of therapeutic areas:
Diuretics: As a logical extension of the research on loop diuretics.[3]
Anti-glaucoma Agents: Through the inhibition of carbonic anhydrase.
Anti-inflammatory Agents: By targeting enzymes involved in the inflammatory cascade.
Anticancer Agents: Through various mechanisms, including enzyme inhibition and receptor modulation.[4]
Neurological Disorders: As modulators of central nervous system targets.
Conclusion and Future Perspectives
The discovery and development of piperidinylsulfonyl benzoic acid derivatives exemplify a rational approach to drug design, building upon a rich history of medicinal chemistry. From their conceptual roots in the early discoveries of benzoic acid, sulfonamides, and the utility of the piperidine ring, this class of compounds has evolved into a versatile scaffold with broad therapeutic potential. Future research will undoubtedly continue to uncover new biological activities and refine the pharmacological properties of these derivatives, leading to the development of novel and effective therapies for a range of human diseases. The ongoing exploration of this chemical space underscores the enduring power of leveraging historical knowledge to drive modern drug discovery.
References
Ammazzalorso, A., De Filippis, B., Giampietro, L., & Amoroso, R. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Chemical biology & drug design, 90(6), 1094–1105. [Link]
Amador, R., Tahrioui, A., Barreau, M., Lesouhaitier, O., Smietana, M., & Clavé, G. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC medicinal chemistry, 14(8), 1567–1571. [Link]
Bartolozzi, A., et al. (2010). U.S. Patent No. 7,863,284. Washington, DC: U.S. Patent and Trademark Office. [Link]
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
Pal, J., Tiwaskar, M., Garg, S., et al. (2024). Loop Diuretics: An Overview of Its History and Evolution. Journal of The Association of Physicians of India, 72(9), 11-13. [Link]
Zindell, R., et al. (2006). Discovery of a Novel Piperidinyl-Sulfonyl Benzoic Ester, Active as CB1 Agonist.
Eknoyan, G. (2017). The invention of diuretics. History of Nephrology. [Link]
Liebenow, W., & Leuschner, F. (1975). [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)]. Arzneimittel-Forschung, 25(2), 240–244. [Link]
Janssen, P. A. J. (1967). U.S. Patent No. 3,318,900. Washington, DC: U.S.
Carr, A. A., et al. (1981). U.S. Patent No. 4,254,129. Washington, DC: U.S.
Lee, B. H., et al. (1997). U.S. Patent No. 5,703,097. Washington, DC: U.S.
Torisawa, Y., et al. (2010). European Patent No. EP2251319B1.
Feit, P. W., & Nielsen, O. B. (1976). Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. Journal of medicinal chemistry, 19(3), 402–406. [Link]
Markandeya, N., et al. (2011). A facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry, 1(3), 478-481. [Link]
Negatu, D. A., et al. (2023). Structure–activity relationship of piperidine derivatives with dual anti-inflammatory and antimicrobial activity. Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8106. [Link]
Vedaldi, D., et al. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358. [Link]
Gomez, J. A. R., & Plazas, M. C. (2014). Historical and contemporary perspectives of diuretics and their role in heart failure at 50 years of the onset of furosemide part 1. A bit of history. Revista Colombiana de Cardiologia, 21(5), 296-303. [Link]
Wikipedia contributors. (2023). Acylsulfonamide. In Wikipedia, The Free Encyclopedia. [Link]
Hwang, S. H., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. ACS medicinal chemistry letters, 3(10), 816–820. [Link]
Jones, S., et al. (2016). Recent advances in the synthesis of N-acyl sulfonamides. RSC advances, 6(1), 1-13. [Link]
Shah, S. S. A., Rivera, G., & Ashfaq, M. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Mini reviews in medicinal chemistry, 13(1), 70-86. [Link]
Feit, P. W. (1971). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acids. Journal of medicinal chemistry, 14(6), 547-551. [Link]
Kumar, P., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
An In-Depth Technical Guide to the Potential Biological Activities of Sulfonamide-Containing Benzoic Acids
Abstract The strategic combination of sulfonamide and benzoic acid moieties into a single molecular scaffold has given rise to a versatile class of compounds with a broad spectrum of biological activities. This technical...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The strategic combination of sulfonamide and benzoic acid moieties into a single molecular scaffold has given rise to a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of sulfonamide-containing benzoic acids. We delve into their significant antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties, supported by experimental data and structure-activity relationship analyses. Detailed protocols for synthesis and biological evaluation are provided to facilitate further research and development in this promising area of medicinal chemistry.
Introduction: A Synergistic Union of Pharmacophores
The sulfonamide functional group (-SO₂NHR) is a cornerstone in medicinal chemistry, famously introduced with the advent of sulfa drugs, the first class of synthetic antimicrobial agents.[1][2] These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms.[1][3] Beyond their antibacterial prowess, sulfonamide derivatives have been developed as diuretics, hypoglycemics, and anticancer agents.[3][4]
Benzoic acid and its derivatives are also prevalent in drug design, exhibiting a range of biological effects, including anti-inflammatory and analgesic properties.[5] The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets.
The hybridization of these two pharmacophores into sulfonamide-containing benzoic acids creates molecules with unique and often enhanced biological profiles. This guide explores the multifaceted therapeutic potential of this chemical class, highlighting key findings and methodologies for researchers and drug development professionals.
Synthetic Pathways: Crafting the Molecular Scaffold
The synthesis of sulfonamide-containing benzoic acids is generally straightforward, most commonly achieved by reacting a sulfonyl chloride with an aminobenzoic acid or, conversely, a chlorosulfonylated benzoic acid with an amine.[6][7]
A prevalent starting material is 4-(chlorosulfonyl)benzoic acid, which features a highly reactive chlorosulfonyl group that readily undergoes nucleophilic attack by primary or secondary amines to form a stable sulfonamide linkage.[6] Another common approach involves the reaction of aminobenzoic acids with various sulfonyl chlorides.[8]
Experimental Protocol: General Synthesis of N-Substituted-4-carboxybenzenesulfonamides[7][8]
This protocol outlines a typical synthesis using 4-(chlorosulfonyl)benzoic acid and a generic primary or secondary amine.
Materials:
4-(Chlorosulfonyl)benzoic acid
Appropriate primary or secondary amine
Sodium carbonate (Na₂CO₃) or pyridine
Deionized water
10% Hydrochloric acid (HCl)
Ethyl acetate
n-Hexane
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
Reaction Setup: In a round-bottom flask, dissolve the amine (10 mmol) and sodium carbonate (12 mmol) in 50 mL of deionized water.[6] Chill the mixture to 0 °C in an ice bath with continuous stirring.
Addition of Sulfonyl Chloride: Dissolve 4-(chlorosulfonyl)benzoic acid (10 mmol) in a suitable solvent and add it dropwise to the chilled amine solution over 15-30 minutes.
Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, cool the mixture in an ice bath and acidify it to a pH of approximately 2 with 10% HCl to precipitate the product.[7]
Purification: Collect the crude product by filtration, wash it with cold water, and dry it under a vacuum.[7] For further purification, recrystallize the solid from a suitable solvent system, such as ethyl acetate/n-hexane, to yield the pure sulfonamide-containing benzoic acid derivative.[6]
Characterization: Determine the melting point and calculate the yield. Confirm the structure using spectroscopic methods such as NMR and IR.
Caption: Workflow for sulfonamide-benzoic acid synthesis.
Antimicrobial Activity: A Legacy Reimagined
The foundational biological activity of sulfonamides is their antimicrobial effect.[1] This activity is rooted in their structural similarity to para-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS).[3][9] This enzyme is essential for the synthesis of folic acid in bacteria, a precursor required for the production of nucleotides and certain amino acids.[1] The inhibition of this pathway leads to a bacteriostatic effect, halting microbial growth and replication.[1] This mechanism is selective for microorganisms, as humans obtain folic acid through their diet.[1]
Derivatives of sulfonamide-containing benzoic acids have demonstrated notable activity against a range of pathogens.
Sulfonamide-containing benzoic acids have emerged as a significant scaffold in anticancer drug discovery, primarily through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[12][13]
Mechanism of Action: Carbonic Anhydrase Inhibition
Under hypoxic conditions, often found in solid tumors, cancer cells upregulate the expression of hCA IX and XII.[12] These enzymes play a crucial role in maintaining the pH balance of the tumor microenvironment. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, they contribute to extracellular acidosis while maintaining a neutral intracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[12] Sulfonamides, with their free -SO₂NH₂ group, act as potent inhibitors of these zinc metalloenzymes, disrupting this critical pH regulation and leading to apoptosis of cancer cells.[12][14]
Caption: Role of hCA IX in the tumor microenvironment.
Beyond CA inhibition, these compounds have been investigated as inhibitors of other cancer-related targets, including tyrosine kinases, matrix metalloproteinases, and histone deacetylases, highlighting their versatility as anticancer agents.[13][15]
Table 2. Examples of Anticancer Activity of Sulfonamide-Benzoic Acid Derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamide-benzoic acid hybrids is an area of growing interest.[18] Recent studies have identified novel 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y₁₄ receptor, a target implicated in inflammatory diseases like acute lung injury.[18] One promising compound demonstrated an IC₅₀ of 5.6 ± 0.3 nM and significantly reduced inflammatory responses in an animal model of acute lung injury.[18] The mechanism often involves the modulation of pro-inflammatory cytokine production, such as IL-1β, IL-6, and TNF-α.[18] Additionally, the benzoic acid moiety itself is known to interact with cyclooxygenase (COX) enzymes, a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[5][19]
Enzyme Inhibition: A Broadening Therapeutic Scope
The sulfonamide group is a privileged scaffold for designing enzyme inhibitors. As discussed, its ability to coordinate with the zinc ion in the active site of carbonic anhydrases makes it a potent inhibitor of this enzyme family.[14][20]
Carbonic Anhydrase (CA) Inhibition
Derivatives of benzamide-4-sulfonamides have shown low nanomolar or even subnanomolar inhibition of human CA isoforms II, VII, and IX, which are involved in pathologies like glaucoma, epilepsy, and cancer.[14][20] The selectivity of these inhibitors for different CA isoforms is a critical aspect of drug design to minimize side effects.[21]
NTPDase Inhibition
Sulfamoyl-benzamide derivatives have also been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[22] These enzymes are involved in various pathological conditions, including thrombosis, inflammation, and cancer.[22] Specific compounds have shown potent and selective inhibition of different h-NTPDase isoforms, with IC₅₀ values in the sub-micromolar range.[22]
Table 3. Enzyme Inhibitory Activity of Sulfonamide-Benzoic Acid Derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of sulfonamide-containing benzoic acids can be finely tuned by modifying their chemical structure. Key SAR observations include:
The N⁴-Amino Group: For classical antibacterial activity, the para-amino group on the benzene ring is essential for mimicking PABA.[23] Substitution on this nitrogen generally leads to inactive compounds or prodrugs that require metabolic activation.[23]
The Sulfonamide Linker (-SO₂NH-): This group is critical for activity, particularly for CA inhibitors where it coordinates with the zinc ion.[23] The acidity of the sulfonamide proton can influence cell permeability and binding affinity.
Substituents on the Benzoic Acid Ring: The position and nature of substituents on the benzoic acid ring can significantly impact selectivity and potency for different targets. For instance, specific substitutions can enhance selectivity for tumor-associated CA isoforms over cytosolic ones.[21]
Substituents on the Amide Nitrogen (N¹): Modifications at the N¹ position of the sulfonamide group have been extensively explored to modulate pharmacokinetic and pharmacodynamic properties.[2][23]
Caption: Key SAR points for sulfonamide-benzoic acids.
Conclusion and Future Directions
Sulfonamide-containing benzoic acids represent a highly versatile and promising scaffold in modern drug discovery. Their proven efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with their capacity for potent and selective enzyme inhibition, underscores their therapeutic potential. The straightforward and modular nature of their synthesis allows for extensive chemical diversification to optimize potency, selectivity, and pharmacokinetic profiles.
Future research should focus on exploring novel therapeutic targets for this compound class, leveraging computational modeling for rational design, and investigating hybrid molecules that incorporate other pharmacophores to achieve multi-target activity. The continued exploration of sulfonamide-containing benzoic acids holds significant promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.
References
Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid - Benchchem.
Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - NIH.
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. (2023-07-11).
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (2019-01-11).
Potential Antimicrobial Applications of 4-Chloro-3-sulfamoylbenzoic Acid: A Technical Whitepaper - Benchchem.
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed.
Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC - PubMed Central.
Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists - PubMed.
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed. (2025-06-05).
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI.
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (2023-09-20).
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - ResearchGate. (2025-10-16).
Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. | Semantic Scholar.
Structural Activity Relationship (SAR) of Sulfonamides - YouTube. (2020-11-24).
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC - PubMed Central. (2022-10-06).
Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022-04-19).
Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC.
biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences.
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate.
Recent Development of Sulfonyl or Sulfonamide Hybrids as Potential Anticancer Agents: A Key Review | Request PDF - ResearchGate.
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed.
Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation | Request PDF - ResearchGate.
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - NIH.
Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor.
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023-05-29).
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - NIH. (2021-11-20).
Synthesis and antimicrobial activity of some amino acids and sulfamoyl and pyrrole derivatives attached to 4-benzoimidazol - Ovid.
Recent Development of Sulfonyl or Sulfonamide Hybrids as Potential Anticancer Agents: A Key Review - PubMed.
Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C - PubMed.
US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents.
Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids.
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI.
An Application Note and Detailed Protocol for the Synthesis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid Abstract This document provides a comprehensive, two-step protocol for the synthesis of 2-Hydroxy-5-(piperid...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note and Detailed Protocol for the Synthesis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid, a key intermediate in pharmaceutical research and development. The synthesis commences with the chlorosulfonylation of salicylic acid to yield 2-hydroxy-5-(chlorosulfonyl)benzoic acid, which is subsequently reacted with piperidine to form the final sulfonamide product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure a reliable and reproducible synthesis.
Introduction
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its structure, incorporating a salicylic acid moiety and a piperidinylsulfonyl group, offers multiple points for further chemical modification, making it a versatile scaffold for drug design. The synthesis detailed herein is a robust and scalable procedure, designed to provide a high-purity product. This protocol emphasizes safety and provides a thorough understanding of the chemical transformations involved.
Reaction Scheme
The synthesis is a two-step process, as illustrated in the reaction scheme below.
Figure 2: Workflow diagram for the synthesis of 2-hydroxy-5-(chlorosulfonyl)benzoic acid.
Step 2: Synthesis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
In this step, the highly reactive sulfonyl chloride intermediate is reacted with piperidine, a secondary amine, to form the stable sulfonamide product. The reaction is a nucleophilic acyl substitution at the sulfur atom.
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the dried 2-hydroxy-5-(chlorosulfonyl)benzoic acid (11.8 g, 0.05 mol) in anhydrous dichloromethane (DCM, 100 mL).
Addition of Piperidine: Cool the solution in an ice-water bath to 0-5 °C. In a separate beaker, prepare a solution of piperidine (9.9 mL, 0.1 mol) in anhydrous DCM (20 mL). Add the piperidine solution dropwise to the reaction mixture over 30 minutes. An excess of piperidine is used to act as a base to neutralize the HCl formed during the reaction.
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
Work-up:
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer with 1 M HCl (2 x 50 mL) to remove excess piperidine.
Wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).
Wash with brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid as a white solid. The expected yield is approximately 12.7 g (85%).
Figure 3: Workflow diagram for the synthesis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
Technique
Expected Results
¹H NMR
Peaks corresponding to the aromatic protons, the piperidine protons, and the acidic protons of the hydroxyl and carboxylic acid groups.
¹³C NMR
Resonances for the aromatic carbons, the piperidine carbons, and the carboxyl carbon.
FT-IR
Characteristic absorptions for O-H (broad), C=O, S=O, and C-N bonds.
Mass Spec (ESI-)
A molecular ion peak corresponding to the [M-H]⁻ of the product.
Melting Point
A sharp melting point range, indicating high purity.
Safety and Handling
Chlorosulfonic Acid: Extremely corrosive and a strong oxidizing agent. Reacts violently with water. Handle only in a chemical fume hood with appropriate PPE.
Piperidine: Flammable liquid and is toxic and corrosive. Handle in a well-ventilated area.
Dichloromethane: Volatile and a suspected carcinogen. Use in a fume hood.
Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
Issue
Possible Cause
Solution
Low yield in Step 1
Incomplete reaction or loss during work-up.
Ensure slow and controlled addition of chlorosulfonic acid at low temperature. Ensure thorough precipitation and collection of the product.
Low yield in Step 2
Incomplete reaction or degradation of the sulfonyl chloride intermediate.
Ensure the intermediate is completely dry before use. Use anhydrous DCM.
Product is impure
Incomplete reaction or inefficient purification.
Monitor the reaction by TLC. Optimize the recrystallization solvent system.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Provides background on electrophilic aromatic substitution and nucleophilic acyl substitution reactions).
Application
Application Note: A Validated RP-HPLC Method for Purity Determination of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
Abstract This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing. The described protocol provides excellent separation, specificity, and precision, adhering to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2] The causality behind the selection of critical method parameters is detailed to provide a deeper understanding of the method's development and ensure its reliable implementation.
Introduction and Scientific Rationale
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid (CAS No: 91642-62-5) is a substituted benzoic acid derivative containing key functional groups that dictate its chromatographic behavior: a phenolic hydroxyl group, a carboxylic acid, and a sulfonamide linked to a piperidine ring.[3] Accurate determination of its purity is critical in pharmaceutical development to ensure safety and efficacy.
The method described herein is based on reversed-phase chromatography, which is the premier technique for separating moderately polar pharmaceutical compounds.
Core Principles of Method Design:
Analyte Chemistry: The molecule possesses both an acidic proton (carboxylic acid) and a basic nitrogen atom (piperidine). To achieve a single, stable analyte form and prevent peak tailing, the mobile phase pH must be carefully controlled. An acidic mobile phase (pH ≈ 2.5) is selected to suppress the ionization of the carboxylic acid group, ensuring the analyte is retained in its more hydrophobic, protonated form.
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is chosen for its versatility and strong hydrophobic retention characteristics, which are ideal for retaining the aromatic core of the analyte.
Gradient Elution: To ensure that potential impurities, which may span a wide range of polarities, are effectively separated and eluted, a gradient elution program is employed. This approach provides superior resolution and peak shape for all components compared to an isocratic method, while also shortening the total run time.
Detection: The presence of the substituted benzene ring provides strong ultraviolet (UV) chromophores.[4] A photodiode array (PDA) detector is recommended to allow for the determination of the optimal detection wavelength and to perform peak purity analysis, enhancing the method's specificity.
Materials and Instrumentation
Category
Item
Standards & Reagents
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid Reference Standard (>99.5% purity)
Acetonitrile (HPLC or UV Grade)
Methanol (HPLC Grade)
Phosphoric Acid (H₃PO₄), ACS Grade (~85%)
Water, HPLC Grade or Milli-Q
Instrumentation
HPLC system with a binary pump, degasser, autosampler, and column thermostat
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Data System (CDS) for data acquisition and processing
Chromatography Column
C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water
Add 1.0 mL of concentrated phosphoric acid to a 1000 mL volumetric flask containing approximately 900 mL of HPLC-grade water.
Bring to volume with water and mix thoroughly.
Filter through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum.
Scientist's Note: The acidic pH (~2.5) of this mobile phase is critical for maintaining the analyte in its non-ionized state, which is essential for achieving sharp, symmetric peaks.
Mobile Phase B (Organic): Acetonitrile
Use HPLC-grade acetonitrile directly. Filter and degas as done for Mobile Phase A.
Diluent: Acetonitrile/Water (50:50, v/v)
Combine 500 mL of acetonitrile and 500 mL of HPLC-grade water.
Mix well and allow to equilibrate to room temperature.
Standard Stock Solution (Concentration: 1000 µg/mL)
Accurately weigh approximately 25 mg of the 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid reference standard into a 25 mL volumetric flask.
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
Working Standard Solution (Concentration: 100 µg/mL)
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
Dilute to the mark with diluent and mix thoroughly.
Rationale: This concentration provides a strong detector response, suitable for both assay and for establishing the relative response of impurities.
Sample Solution (Concentration: 100 µg/mL)
Accurately weigh approximately 25 mg of the 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid sample into a 25 mL volumetric flask.
Dissolve and dilute to volume as described for the Standard Stock Solution.
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with diluent.
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
The operational parameters for the HPLC system are summarized in the table below.
Rationale: The shallow initial gradient ensures good separation of early-eluting polar impurities. The steeper ramp to 90% acetonitrile ensures that any late-eluting, non-polar impurities are cleared from the column. The final five minutes are for column re-equilibration.
System Validation and Analysis Workflow
The following workflow ensures the system is performing correctly before analyzing samples, a cornerstone of a trustworthy and self-validating protocol.
Application Notes and Protocols: "2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid" as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Synthetic Potential 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid, a trifunctional molecule, presents a valuable scaffold for org...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Synthetic Potential
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid, a trifunctional molecule, presents a valuable scaffold for organic synthesis and medicinal chemistry. Its structure incorporates a salicylic acid moiety, a robust sulfonamide linkage, and a piperidine ring, offering three distinct points for chemical modification. The carboxylic acid and phenolic hydroxyl groups are amenable to a variety of transformations, including esterification and amide bond formation, while the sulfonamide provides a stable, electron-withdrawing group that can influence the molecule's overall electronic properties and biological activity. The piperidine ring offers a site for further functionalization or can contribute to the desired pharmacokinetic profile of a target molecule.
This document serves as a comprehensive guide to the synthesis and application of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid as a building block. The protocols provided are designed to be self-validating, with explanations of the chemical principles behind the experimental choices.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is provided in the table below.
Synthesis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
The synthesis of the title compound can be achieved through a two-step process starting from salicylic acid. The first step involves the chlorosulfonation of salicylic acid to produce 5-(chlorosulfonyl)-2-hydroxybenzoic acid. This intermediate is then reacted with piperidine to yield the final product. This approach is analogous to synthetic routes reported for similar sulfonamide-containing benzoic acids[4].
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid.
Protocol 1: Synthesis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
Materials:
Salicylic acid
Chlorosulfonic acid
Piperidine
Dichloromethane (DCM), anhydrous
Triethylamine (TEA) or Pyridine
Hydrochloric acid (1 M)
Sodium sulfate (anhydrous)
Round-bottom flasks
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Rotary evaporator
Filtration apparatus
Procedure:
Step 1: Synthesis of 5-(chlorosulfonyl)-2-hydroxybenzoic acid
In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
Carefully add chlorosulfonic acid (5 eq.) to the flask and cool to 0 °C in an ice bath.
Slowly add salicylic acid (1 eq.) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
Carefully pour the reaction mixture onto crushed ice with stirring.
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
Dry the solid under vacuum to yield 5-(chlorosulfonyl)-2-hydroxybenzoic acid.
Step 2: Synthesis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
Dissolve the crude 5-(chlorosulfonyl)-2-hydroxybenzoic acid (1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C in an ice bath.
In a separate flask, prepare a solution of piperidine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
Add the piperidine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with 1 M HCl, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid as a solid.
Applications in Organic Synthesis
The presence of both a carboxylic acid and a phenolic hydroxyl group makes 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid a versatile building block for creating libraries of compounds through reactions such as amide coupling and esterification.
Application 1: Amide Bond Formation
The carboxylic acid moiety can be readily coupled with a variety of primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of numerous biologically active molecules. Standard peptide coupling reagents can be employed for efficient amide bond formation[5][6].
Caption: General workflow for amide coupling reactions.
To a solution of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid (1 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (2.5 eq.) under a nitrogen atmosphere.
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
Add benzylamine (1.1 eq.) dropwise to the reaction mixture.
Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired amide.
Application 2: Esterification
The carboxylic acid can undergo esterification with various alcohols, typically under acidic conditions (Fischer esterification)[7][8][9]. This reaction allows for the introduction of an ester moiety, which can act as a prodrug or modulate the compound's solubility and pharmacokinetic properties. It is important to note that the phenolic hydroxyl group can also react under certain conditions, and protection may be necessary for selective esterification of the carboxylic acid[9].
Caption: General workflow for Fischer esterification.
Materials:
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
Methanol, anhydrous
Sulfuric acid, concentrated
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Procedure:
Suspend 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid (1 eq.) in an excess of anhydrous methanol in a round-bottom flask.
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the suspension.
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
Dissolve the residue in dichloromethane and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
The crude ester can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.
Conclusion and Future Perspectives
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is a readily accessible and highly versatile building block. The distinct reactivity of its three functional groups allows for the systematic and modular synthesis of a wide range of derivatives. The protocols outlined in this document provide a solid foundation for researchers to explore the synthetic utility of this compound in the development of novel small molecules for applications in drug discovery and materials science. Further exploration could involve the functionalization of the piperidine ring or the phenolic hydroxyl group to access an even broader chemical space.
References
Esterification of Benzoic Acid. (n.d.). Retrieved from [Link]
Synthesis of 2-Hydroxy-5-[2-[4-[(2-pyridinylamino)sulfonyl]phenyl]-ethenyl]benzoic acid. (n.d.). Molbase. Retrieved from [Link]
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
2-Hydroxy-5-((4-((2-pyridinylamino)sulfonyl)phenyl)azo)benzoic acid - SpectraBase. (n.d.). Retrieved from [Link]
CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. (2016). Google Patents.
Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. (2024). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]
2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid Manufacturer in Mumbai - Allmpus. (n.d.). Retrieved from [Link]
2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). Molecules. Retrieved from [Link]
The Fine Chemical Landscape: Understanding 2-Ethoxy-5-[(4-Methylpiperazin-1-yl)sulfonyl]benzoic Acid in the Market. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid. (2014). Google Patents.
Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. (2022). ResearchGate. Retrieved from [Link]
Benzoic acid, 2-hydroxy-5-[[4-[(2-pyridinylamino)sulfonyl]phenyl]azo]- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]
WO2017003107A1 - Method for preparing benzoic acid amide compound. (2017). Google Patents.
Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. (1963). Huskie Commons. Retrieved from [Link]
Esterification at different benzoic acid (BA) concentrations using different enzyme loadings to obtain α‐MBG at 45 °C. (2022). ResearchGate. Retrieved from [Link]
2-Hydroxy-5-((4-Methylpiperazin-1-Yl)Sulfonyl)Benzoic Acid - Amzeal Research. (n.d.). Retrieved from [Link]
EP2889288A1 - METHOD FOR PRODUCING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID DERIVATIVE, AND METHOD FOR PURIFYING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID. (2015). Google Patents.
In vitro screening of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid derivatives
An Application Guide for the In Vitro Screening of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic Acid Derivatives Authored by: A Senior Application Scientist Introduction The 2-hydroxybenzoic acid (salicylic acid) scaffold...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide for the In Vitro Screening of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic Acid Derivatives
Authored by: A Senior Application Scientist
Introduction
The 2-hydroxybenzoic acid (salicylic acid) scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Its derivatization, such as with the piperidin-1-ylsulfonyl group, offers a rich chemical space for the discovery of novel modulators of biological targets. This guide provides a comprehensive, field-proven framework for the systematic in vitro screening of a library of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid derivatives.
Our philosophy is to employ a tiered, decision-driven screening cascade. This approach is designed to efficiently identify potent and specific "hit" compounds from a large library, progressively enrich the quality of information, and eliminate compounds with undesirable properties early in the process. We will move from high-throughput primary screens to detailed mechanistic studies, ensuring that resources are focused on the most promising candidates. This document explains not only the "how" but also the critical "why" behind each protocol, empowering researchers to make informed, data-driven decisions.
Before initiating any screening campaign, a robust strategy must be established. The quality of your preparation directly dictates the quality of your results.
Defining the Screening Strategy: Target-Based vs. Phenotypic
The first crucial decision is the overall screening approach. This choice depends on whether a specific biological target is known or if the goal is to identify compounds that produce a desired effect in a cellular system without a priori knowledge of the target.
Target-Based Screening: This approach is employed when a specific enzyme, receptor, or other protein has been identified and validated as relevant to a disease. Assays are designed to directly measure the interaction of the compound with this isolated target (e.g., enzyme inhibition).[1] It is a hypothesis-driven method that provides direct evidence of molecular interaction.
Phenotypic Screening: This method uses whole cells or even organisms to screen for compounds that induce a desired change in phenotype (e.g., preventing cancer cell proliferation, inducing insulin secretion).[2] This approach is advantageous as it screens compounds in a more biologically relevant context, ensuring cell permeability and accounting for complex pathway effects from the outset.[3][4]
For a novel library of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid derivatives, a parallel approach can be highly effective: screen against a panel of likely targets (e.g., cyclooxygenases, sirtuins, carbonic anhydrases based on scaffold similarity[5]) while simultaneously running a broad phenotypic screen for unexpected activities.
Compound Library Preparation and Quality Control
The integrity of your compound library is paramount.
Solubilization: The vast majority of compounds are first solubilized in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock plates (typically 10-20 mM). DMSO is favored for its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.
Purity and Integrity: The purity of each compound should be confirmed (e.g., via LC-MS) before screening. Impurities can lead to false or misleading results.
Plate Management: Master stock plates should be stored at -20°C or -80°C. For screening, "daughter" plates are created by diluting the master stock to an intermediate concentration. This practice minimizes freeze-thaw cycles of the master stock, preserving compound integrity.
Assay Development and Validation Principles
An assay is only useful if it is robust, reproducible, and relevant.[6] Before screening the full library, every assay must be validated.
Controls are Non-Negotiable:
Positive Control: A known activator or inhibitor for the target/pathway. This defines the maximum effect window.
Negative Control: The vehicle (e.g., 0.5% DMSO in assay buffer), which should have no effect. This defines the baseline.
Statistical Validation (Z-Factor): The Z-factor (or Z') is a statistical measure of assay quality and is essential for high-throughput screening.[7] It assesses the separation between the positive and negative control signals.
The goal is to rapidly screen the entire compound library at a single, high concentration (typically 10-20 µM) to identify initial "hits".[7][9] Automation using robotic liquid handlers is essential for precision and throughput.[7]
Principle: This protocol measures the ability of a compound to inhibit the activity of a purified enzyme. The assay uses a substrate that, when acted upon by the enzyme, produces a detectable signal (e.g., fluorescence, luminescence, or color).[1][10]
Materials:
Enzyme stock solution in appropriate buffer.
Substrate stock solution.
Assay buffer (e.g., PBS or Tris with necessary co-factors).
Positive control inhibitor.
384-well assay plates (low-volume, black plates for fluorescence).
Methodology:
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of compound from the daughter plate into the wells of the 384-well assay plate.
Control Allocation: Designate columns for controls:
Columns 1-2: Negative Control (receive 50 nL of DMSO).
Columns 23-24: Positive Control (receive 50 nL of known inhibitor).
Enzyme Addition: Add 10 µL of enzyme solution (diluted to its optimal concentration in assay buffer) to all wells.
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the compounds to bind to the enzyme before the reaction starts.[11]
Reaction Initiation: Add 10 µL of substrate solution (at a concentration near its Km for the enzyme) to all wells to start the reaction.[12]
Incubation: Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme. The reaction should be in the linear range.
Signal Detection: Read the plate using a compatible plate reader (e.g., fluorescence intensity at Ex/Em wavelengths).
Data Analysis:
Calculate the percent inhibition for each compound well:
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
Identify "hits" as compounds exceeding a defined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).
Tier 2 Protocol: Dose-Response and Potency Determination
Hits from the primary screen are re-tested using fresh compound samples to confirm activity and determine their potency (IC50 or EC50).
Protocol 2.2: IC50 Determination
Principle: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the biological activity by 50%.[13] It is the most common metric for quantifying compound potency.
Methodology:
Serial Dilution: Create a serial dilution series for each confirmed hit compound. An 8-point, 3-fold dilution series starting from 50 µM is typical.
Assay Execution: Perform the same biochemical or cell-based assay as in Tier 1, but instead of a single concentration, add the different concentrations of the compound to the wells.
Data Plotting: Plot the percent inhibition against the logarithm of the compound concentration.
Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism to fit the data and calculate the IC50 value.[14]
Example Data Presentation:
Compound ID
Primary Screen (% Inhibition @ 10 µM)
Confirmed Hit?
IC50 (µM)
DERIV-001
85.2
Yes
1.2
DERIV-002
12.5
No
> 50
DERIV-003
65.7
Yes
8.9
DERIV-004
92.1
Yes
0.45
Tier 3 Protocol: Counter-Screening for Non-Specific Activity
A critical step is to ensure the observed activity is genuine and not an artifact. Cytotoxicity is a common cause of non-specific activity in cell-based assays.
Protocol 2.3: LDH Release Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15] Measuring the amount of extracellular LDH provides a quantitative measure of cytotoxicity.[15]
Materials:
Cells plated in a 96- or 384-well clear-bottom plate.
Test compounds.
Lysis buffer (positive control for 100% cytotoxicity).
Commercially available LDH detection kit (containing substrate, cofactor, and diaphorase).
Methodology:
Cell Plating: Seed cells at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat cells with the hit compounds at various concentrations (the same range used for IC50 determination) for the same duration as the primary cell-based assay.
Control Setup:
Vehicle Control: Cells treated with vehicle (e.g., DMSO) only (spontaneous LDH release).
Maximum Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new flat-bottom assay plate.
LDH Reaction: Add the LDH reaction mix from the kit to each well.
Incubation: Incubate for 30 minutes at room temperature, protected from light. The reaction converts a tetrazolium salt into a red formazan product.[15]
Measurement: Measure the absorbance at 490 nm using a plate reader.
Interpretation: Compounds that show significant cytotoxicity at concentrations where they are active in the primary assay are flagged as non-specific and are often deprioritized.
Section 3: Mechanism of Action (MOA) Elucidation
For confirmed, non-cytotoxic hits from a target-based screen, the next step is to understand how they interact with their target.
Protocol 3.1: Enzyme Inhibition Kinetics
Principle: By measuring the enzyme's reaction rate at varying concentrations of both the substrate and the inhibitor, one can determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[11][12][16]
Methodology:
Matrix Experiment: Set up a matrix of reactions in a 96-well plate. Vary the substrate concentration along the x-axis (e.g., from 0.2 * Km to 5 * Km) and the inhibitor concentration along the y-axis (e.g., 0, 0.5 * IC50, 1 * IC50, 2 * IC50).
Rate Measurement: Measure the initial reaction velocity (V₀) for each well.
Data Visualization: Plot the data using a double-reciprocal (Lineweaver-Burk) plot (1/V₀ vs. 1/[Substrate]). The pattern of line intersections reveals the mechanism of inhibition.
Competitive: Lines intersect on the y-axis.
Non-competitive: Lines intersect on the x-axis.
Uncompetitive: Lines are parallel.
Causality: Understanding the inhibition modality is crucial for lead optimization. For example, a competitive inhibitor directly binds to the active site, suggesting that modifications to the compound could improve binding by mimicking the natural substrate.
Caption: Simplified diagrams of enzyme inhibition mechanisms.
Conclusion
This application guide outlines a rigorous, multi-tiered strategy for the in vitro screening of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid derivatives. By integrating automated primary HTS, confirmatory dose-response studies, critical cytotoxicity counter-screens, and detailed mechanistic assays, researchers can efficiently navigate the complexities of early-stage drug discovery. The emphasis on robust assay validation, appropriate controls, and logical progression ensures the generation of high-quality, reliable data. This systematic approach maximizes the probability of identifying novel, potent, and specific lead compounds for further development.
References
An, F., & Xie, X. (2012). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Available at NIH Public Access.[Link]
Zhang, X. D. (2011). Evaluating Real-Life High-Throughput Screening Data. ResearchGate.[Link]
Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog.[Link]
Wang, Z., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Analytical Methods in Chemistry.[Link]
LabKey. (2024). What is High-Throughput Screening (HTS)? LabKey.[Link]
chem IT Services. (n.d.). HTS Data Analysis. chem IT Services.[Link]
Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube.[Link]
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate.[Link]
Kumar, A., et al. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads. ResearchGate.[Link]
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.[Link]
NCBI. (n.d.). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central.[Link]
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.[Link]
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.[Link]
Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery.[Link]
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual, NCBI Bookshelf.[Link]
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience.[Link]
Swinney, D. C. (2009). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. ResearchGate.[Link]
ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate.[Link]
Riss, T. L., et al. (2017). Update on in vitro cytotoxicity assays for drug development. ResearchGate.[Link]
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual, NCBI Bookshelf.[Link]
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Tip Biosystems.[Link]
CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing. CMDC Labs.[Link]
Sittampalam, G. S., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate.[Link]
Perlovich, G. L., & Volkova, T. V. (2014). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods. European Journal of Pharmaceutical Sciences.[Link]
Hassan, M., et al. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry.[Link]
InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. InfinixBio.[Link]
Ali, I., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]
Applikations- und Protokollhandbuch: Derivatisierung von 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoesäure für die medizinische Chemie
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Modifikation der 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoesäure. Als multifunk...
Author: BenchChem Technical Support Team. Date: January 2026
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Modifikation der 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoesäure. Als multifunktionelles Molekül bietet diese Verbindung mehrere Angriffspunkte für die Derivatisierung, was sie zu einem attraktiven Ausgangsmaterial für die Entwicklung neuer therapeutischer Wirkstoffe macht. Die hier beschriebenen Protokolle und wissenschaftlichen Erläuterungen sollen Forschern ermöglichen, Bibliotheken von Analoga für das Screening in der medizinischen Chemie effizient zu synthetisieren.
Wissenschaftlicher und strategischer Überblick
Die Titelverbindung, 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoesäure, integriert drei wesentliche pharmakologische Strukturelemente: eine Salicylsäureeinheit, ein Sulfonamid und einen Piperidinring. Jede dieser Komponenten kann eine entscheidende Rolle bei der molekularen Erkennung und den pharmakokinetischen Eigenschaften spielen.
Salicylsäure-Kern: Dieser ist für entzündungshemmende und analgetische Eigenschaften bekannt, was auf eine mögliche Interaktion mit Cyclooxygenase (COX)-Enzymen hindeutet.[1][2]
Sulfonamid-Linker: Sulfonamide sind eine wichtige Klasse von Pharmakophoren, die in einer Vielzahl von Medikamenten vorkommen, darunter antibakterielle, antidiabetische und antineoplastische Mittel.[3][4][5] Sie können als Wasserstoffbrücken-Akzeptoren fungieren und die Löslichkeit sowie die Bindungsaffinität zu Proteintargets modulieren.[6]
Piperidin-Ring: Dieser heterocyclische Rest ist in zahlreichen ZNS-aktiven und anderen Medikamenten enthalten und beeinflusst häufig die Lipophilie, die metabolische Stabilität und die Rezeptorbindung.[7][8]
Die strategische Derivatisierung zielt darauf ab, die beiden reaktiven Zentren des Moleküls – die Carbonsäuregruppe und die phenolische Hydroxylgruppe – zu modifizieren, um die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und die pharmakologischen Eigenschaften zu optimieren.
Logischer Arbeitsablauf für die Derivatisierung
Der folgende Graph veranschaulicht den Entscheidungsprozess für die selektive Modifikation der beiden Hauptreaktionsstellen.
Abbildung 1: Entscheidungspfad für die Derivatisierung.
Derivatisierung der Carbonsäuregruppe
Die Carbonsäurefunktion ist ein primäres Ziel für die Modifikation, typischerweise durch Amidierung oder Veresterung. Diese Reaktionen ermöglichen die Einführung einer breiten Palette von funktionellen Gruppen, um die Interaktion mit biologischen Zielstrukturen zu untersuchen.
Protokoll: Synthese von Amid-Derivaten
Die Amidkopplung ist eine der robustesten und am weitesten verbreiteten Reaktionen in der medizinischen Chemie. Die Umwandlung der Carbonsäure in ein Amid kann die Membranpermeabilität erhöhen und zusätzliche Wasserstoffbrückenbindungen ermöglichen. Die Verwendung von Kopplungsreagenzien wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) in Verbindung mit HOBt (Hydroxybenzotriazol) minimiert die Racemisierung und verbessert die Ausbeuten.[9][10]
Wissenschaftliche Begründung: Die Carbonsäure wird in situ durch EDC zu einem hochreaktiven O-Acylisoharnstoff-Intermediat aktiviert. HOBt fängt dieses Intermediat ab und bildet einen aktivierten Ester, der weniger anfällig für Nebenreaktionen ist und effizient mit dem primären oder sekundären Amin zum gewünschten Amid reagiert.[9]
Vorbereitung: Lösen Sie 1,0 Äquivalent 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoesäure in einem geeigneten aprotischen Lösungsmittel (z. B. DMF oder DCM, ca. 0,1 M).
Aktivierung: Fügen Sie 1,2 Äquivalente HOBt und 1,2 Äquivalente EDC-HCl zur Lösung hinzu. Rühren Sie die Mischung bei Raumtemperatur für 15-30 Minuten.
Kopplung: Fügen Sie 1,1 Äquivalente des gewünschten Amins (z. B. Benzylamin, Morpholin) und 2,0 Äquivalente einer nicht-nukleophilen Base (z. B. DIPEA oder Triethylamin) hinzu.
Reaktion: Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit Ethylacetat und waschen Sie sie nacheinander mit gesättigter Natriumbicarbonatlösung (3x) und gesättigter Kochsalzlösung (1x).
Reinigung: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck. Der Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Tabelle 1: Repräsentative Amid-Derivate und Reaktionsparameter
Amin-Reaktant
Base
Lösungsmittel
Ausbeute (%)
Benzylamin
DIPEA
DMF
~75-85
Morpholin
Triethylamin
DCM
~80-90
Anilin
DIPEA
DMF
~60-70
(R)-1-Phenylethylamin
DIPEA
DMF
~70-80
Protokoll: Synthese von Ester-Derivaten
Die Veresterung, insbesondere die Fischer-Veresterung, ist eine klassische Methode zur Modifikation von Carbonsäuren.[11] Ester-Derivate können als Prodrugs dienen, die in vivo durch Esterasen gespalten werden, um den aktiven Carbonsäure-Wirkstoff freizusetzen.
Wissenschaftliche Begründung: Unter sauren Bedingungen wird der Carbonylsauerstoff der Carbonsäure protoniert, was die Elektrophilie des Carbonylkohlenstoffs erhöht. Der Alkohol greift dann als Nukleophil an, gefolgt von einer Wasserabspaltung, um den Ester zu bilden. Die Reaktion ist ein Gleichgewicht, daher wird der Alkohol oft im Überschuss verwendet, um das Gleichgewicht in Richtung des Produkts zu verschieben.[12]
Experimentelles Protokoll: Fischer-Veresterung
Vorbereitung: Suspendieren Sie 1,0 Äquivalent 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoesäure in einem großen Überschuss des gewünschten Alkohols (z. B. Methanol, Ethanol), der auch als Lösungsmittel dient.
Katalyse: Fügen Sie eine katalytische Menge einer starken Säure (z. B. 3-5 Tropfen konzentrierte Schwefelsäure) hinzu.
Reaktion: Erhitzen Sie die Mischung unter Rückfluss für 4-12 Stunden. Überwachen Sie die Reaktion mittels DC.
Aufarbeitung: Kühlen Sie die Mischung ab und entfernen Sie den überschüssigen Alkohol unter reduziertem Druck. Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn vorsichtig mit gesättigter Natriumbicarbonatlösung, um die Säure zu neutralisieren.
Reinigung: Waschen Sie die organische Phase mit Wasser und gesättigter Kochsalzlösung, trocknen Sie sie über Natriumsulfat und reinigen Sie das Rohprodukt durch Säulenchromatographie oder Umkristallisation.
Derivatisierung der phenolischen Hydroxylgruppe
Die Modifikation der Hydroxylgruppe, typischerweise durch Alkylierung zur Bildung von Ethern, kann die Lipophilie signifikant verändern und die Fähigkeit des Moleküls zur Bildung von Wasserstoffbrückenbindungen eliminieren. Dies kann tiefgreifende Auswirkungen auf die Bindungsaffinität und die Pharmakokinetik haben.
Protokoll: Synthese von Ether-Derivaten (Williamson-Ethersynthese)
Die Williamson-Ethersynthese ist eine zuverlässige SN2-Reaktion zur Herstellung von Ethern aus einem Alkohol (oder Phenol) und einem Alkylhalogenid.[13][14]
Wissenschaftliche Begründung: Das Phenol wird zunächst durch eine Base zu einem nukleophileren Phenoxid deprotoniert. Das Phenoxid greift dann in einer SN2-Reaktion das Alkylhalogenid an und verdrängt das Halogenid, um den Ether zu bilden. Die Reaktion funktioniert am besten mit primären Alkylhalogeniden, um Eliminierungsnebenreaktionen zu minimieren.[14][15] Ein ähnliches Verfahren wird in der Patentschrift CN105777669A für ein analoges Molekül beschrieben.[16]
Experimentelles Protokoll: O-Alkylierung
Vorbereitung: Lösen Sie 1,0 Äquivalent 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoesäure in einem polaren aprotischen Lösungsmittel wie DMF oder Acetonitril.
Deprotonierung: Fügen Sie 1,5-2,0 Äquivalente einer Base wie Kaliumcarbonat (K₂CO₃) hinzu und rühren Sie die Suspension bei Raumtemperatur für 30 Minuten.
Alkylierung: Fügen Sie 1,2 Äquivalente des Alkylhalogenids (z. B. Ethylbromid, Benzylbromid) hinzu.
Reaktion: Erhitzen Sie die Reaktionsmischung auf 60-80 °C und rühren Sie für 4-16 Stunden, bis die DC-Analyse den vollständigen Umsatz des Ausgangsmaterials anzeigt.
Aufarbeitung: Kühlen Sie die Reaktion ab, filtrieren Sie die anorganischen Salze ab und entfernen Sie das Lösungsmittel im Vakuum. Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit Wasser und gesättigter Kochsalzlösung.
Reinigung: Trocknen Sie die organische Phase, konzentrieren Sie sie und reinigen Sie das Produkt mittels Säulenchromatographie. Hinweis: Bei dieser Reaktion wird auch die Carbonsäure deprotoniert, was die Löslichkeit beeinflussen kann. Eine saure Aufarbeitung kann erforderlich sein, um das Produkt zu protonieren.
Abbildung 2: Arbeitsablauf der Williamson-Ethersynthese.
Zusammenfassende Betrachtungen und zukünftige Richtungen
Die hier vorgestellten Protokolle bieten eine solide Grundlage für die systematische Derivatisierung von 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoesäure. Die synthetisierten Verbindungen sollten umfassend durch NMR-Spektroskopie, Massenspektrometrie und HPLC auf ihre Struktur und Reinheit hin charakterisiert werden.
Die resultierenden Derivatbibliotheken können dann in verschiedenen biologischen Assays gescreent werden, um Leitstrukturen mit verbesserter Wirksamkeit, Selektivität oder günstigeren ADME-Eigenschaften zu identifizieren. Die Analyse der Struktur-Wirkungs-Beziehungen wird entscheidende Einblicke in die molekularen Determinanten der biologischen Aktivität liefern und die rationale Gestaltung von Wirkstoffen der nächsten Generation ermöglichen.[17][18]
Referenzen
Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Journal of Pharmaceutical Sciences, 57(9), 1455-78.
Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2024). MDPI. Retrieved January 15, 2026, from [Link]
Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Semantic Scholar. Retrieved January 15, 2026, from [Link]
Ivanov, M., et al. (2022). Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Life (Basel).
CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. (2016). Google Patents. Retrieved January 15, 2026, from
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved January 15, 2026, from [Link]
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Retrieved January 15, 2026, from [Link]
Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. (2017). PubMed. Retrieved January 15, 2026, from [Link]
Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]
Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research.
Reddy, T. S., et al. (2024). Synthesis, DFT, ADMET, and Docking Studies of Novel Sulfonyl Piperidine Analogues Containing 2,3-dihydrobenzofuran-5-carboxamide. Bentham Science.
Application of Sulfonyl in Drug Design. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
WO2017003107A1 - Method for preparing benzoic acid amide compound. (2017). Google Patents. Retrieved January 15, 2026, from
Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved January 15, 2026, from [Link]
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications.
Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Hilaris Publisher.
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
Synthesis, DFT, ADMET, and Docking Studies of Novel Sulfonyl Piperidine Analogues Containing 2,3-dihydrobenzofuran-5-carboxamide. (2024). Bentham Science.
Esterification at different benzoic acid (BA) concentrations using... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Technical Support Center: Purification of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
Welcome to the dedicated support center for researchers and drug development professionals working with 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid (CAS No. 91642-62-5).
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the dedicated support center for researchers and drug development professionals working with 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid (CAS No. 91642-62-5). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the unique purification challenges of this molecule. Drawing from established chemical principles and extensive field experience, this resource is designed to help you achieve the highest possible purity for your downstream applications.
Understanding the Molecule: Key Physicochemical Properties
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is a multifaceted molecule featuring a salicylic acid core, a sulfonamide linkage, and a piperidine ring. These functional groups dictate its solubility, reactivity, and interaction with chromatographic media, presenting specific purification hurdles.
Acidic Moieties: The carboxylic acid (pKa ~3-4) and the phenolic hydroxyl group (pKa ~8-10) can be ionized depending on the pH, significantly altering the molecule's solubility in aqueous and organic solvents.
Sulfonamide Group: This group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.
Piperidine Ring: This basic nitrogenous heterocycle can also be protonated in acidic conditions.
Solubility Profile: The compound is sparingly soluble in water but shows good solubility in polar aprotic solvents like DMSO and polar protic solvents such as methanol and ethanol.[1][2]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid.
Question 1: My crude product is an intractable oil or gum, and I can't get it to crystallize. What should I do?
Answer:
This is a common issue, often caused by the presence of residual solvents or impurities that inhibit crystal lattice formation. Here’s a systematic approach to tackle this:
Solvent Removal: Ensure all reaction solvents (e.g., DMF, THF, dichloromethane) are thoroughly removed under high vacuum, possibly with gentle heating (40-50°C). Residual solvents can act as "anti-solvents" for crystallization.
Solvent Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can often "shock" the compound into precipitating as a solid by washing away more soluble impurities. Use a spatula to vigorously scratch the inside of the flask, as this can provide nucleation sites for crystallization.
pH Adjustment: If your reaction workup involved an aqueous extraction, the pH might not be optimal for precipitation. The compound is least soluble in its neutral form. Adjust the pH of an aqueous suspension of your product to around 2-3 to ensure the carboxylic acid is fully protonated.
Recrystallization from a Solvent/Anti-Solvent System: If you obtain a solid after trituration, it may still be impure. A controlled recrystallization is the next step. A good starting point is dissolving the crude material in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol) and then slowly adding a miscible anti-solvent (e.g., water) until the solution becomes turbid.[3]
Question 2: After purification by column chromatography, my fractions are clean by TLC, but NMR analysis shows the presence of residual starting materials (e.g., salicylic acid or piperidine). Why is this happening?
Answer:
This issue often points to co-elution, where the impurities have similar retention factors (Rf) to your product under the chosen chromatographic conditions.
TLC is Not Always Definitive: Thin-layer chromatography (TLC) may not have sufficient resolution to separate structurally similar compounds. What appears as a single spot could be a mixture.
Optimizing Chromatography Conditions:
Solvent System Polarity: The highly polar nature of your product (with its carboxylic acid and hydroxyl groups) can lead to streaking or poor separation on silica gel. Try a more polar mobile phase, such as a gradient of methanol in dichloromethane (DCM) or ethyl acetate. Adding a small amount of acetic or formic acid (0.5-1%) to the mobile phase can suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation from non-acidic impurities.
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography can be more effective.[4][5] A C18-functionalized silica column with a mobile phase of water and acetonitrile (often with a formic acid or TFA modifier) can provide an alternative selectivity for separating your product from less polar starting materials.
Question 3: My final product has a persistent yellow or brownish color, even after chromatography and recrystallization. What is the source of this color, and how can I remove it?
Answer:
Colored impurities in compounds like this are often due to trace amounts of oxidized phenolic species or byproducts from the sulfonation reaction.
Charcoal Treatment: During the recrystallization process, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal (about 1-2% by weight). The charcoal will adsorb many of the colored impurities. Hot filter the solution through a pad of Celite® to remove the charcoal, and then proceed with the cooling and crystallization steps. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Reductive Bleaching: In some cases, a small amount of a reducing agent, like sodium dithionite or sodium bisulfite, can be added during the aqueous workup to reduce colored, oxidized impurities to their colorless forms.[6] This should be done cautiously, as it can potentially affect the sulfonamide group under certain conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a typical synthesis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid?
A1: The impurities will largely depend on the synthetic route. A common route involves the chlorosulfonation of salicylic acid followed by reaction with piperidine. Potential impurities include:
Unreacted salicylic acid.
Di-sulfonated salicylic acid.
The isomeric product, 2-hydroxy-3-(piperidin-1-ylsulfonyl)benzoic acid.
Hydrolysis byproducts where the sulfonyl chloride has reacted with water instead of piperidine.
Q2: What is the recommended solvent system for recrystallizing this compound?
A2: An ethanol/water or methanol/water system is often effective.[3] The compound's solubility in alcohols is significantly higher than in water. Dissolving the crude material in hot alcohol and then adding hot water until the cloud point is reached, followed by slow cooling, generally yields pure crystals.
Q3: Can I use HPLC for purification? What conditions are recommended?
A3: Yes, preparative HPLC is a powerful tool for obtaining high-purity material. A reverse-phase C18 column is typically used. A good starting point for method development would be a gradient elution using:
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or TFA.
The acidic modifier is crucial for obtaining sharp peak shapes for the carboxylic acid.[4]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is designed for the purification of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid that is at least 85-90% pure.
Dissolution: Place 5.0 g of the crude product into a 250 mL Erlenmeyer flask. Add 50 mL of 95% ethanol.
Heating: Gently heat the mixture on a hot plate with stirring until all the solid has dissolved. The solution should be clear.
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water (approximately 60-70°C) dropwise with continuous stirring.
Inducing Crystallization: Continue adding water until the solution becomes persistently turbid (cloudy). This is the saturation point. To ensure the solution is not oversaturated, add a few drops of hot ethanol until the solution becomes clear again.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of a cold 1:2 ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.
Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.
Slurry Preparation: Adsorb 1.0 g of the crude product onto ~2-3 g of silica gel by dissolving the compound in a minimal amount of methanol, adding the silica, and then evaporating the solvent to dryness. This dry-loading method generally gives better resolution than wet-loading for this type of compound.
Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% DCM).
Loading: Carefully add the dried silica-adsorbed product to the top of the packed column.
Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient might be:
100% DCM (2 column volumes)
0-5% Methanol in DCM (10 column volumes)
5-10% Methanol in DCM (10 column volumes)
Note: Add 0.5% acetic acid to all mobile phases to suppress ionization and reduce tailing.
Fraction Collection: Collect fractions and monitor them by TLC (using a similar solvent system) to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Data Summary
Table 1: Solvent Systems for Purification and Analysis
The following diagram illustrates the decision-making process for purifying 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid.
Caption: Decision workflow for purification.
References
Allmpus. (n.d.). 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-hydroxy-5-[[4-[(4-sulfophenyl)azo]phenyl]azo]-, disodium salt on Newcrom R1 HPLC column. Retrieved from [Link]
Allmpus. (n.d.). 2-hydroxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid. Retrieved from [Link]
Google Patents. (2016). CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate.
Amzeal Research. (n.d.). 2-Hydroxy-5-((4-Methylpiperazin-1-Yl)Sulfonyl)Benzoic Acid. Retrieved from [Link]
PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. Retrieved from [Link]
Google Patents. (2014). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
Huskie Commons. (1963). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Retrieved from [Link]
Google Patents. (2015). EP2889288A1 - METHOD FOR PRODUCING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID DERIVATIVE, AND METHOD FOR PURIFYING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID.
National Institutes of Health. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Retrieved from [Link]
Pharmaffiliates. (n.d.). 2-Hydroxy-5-((4-(N-(5-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic Acid. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
AHH Chemical. (n.d.). Cas no 168890-58-2 (2-methoxy-5-(piperidine-1-sulfonyl)benzoic acid). Retrieved from [Link]
ResearchGate. (2016). Crystallization and Characterization of Cocrystals of Piroxicam and 2,5-Dihydroxybenzoic Acid. Retrieved from [Link]
UNIPI. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]
"2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid" stability issues in solution
Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid. This guide provides in-depth technical information,...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your experiments.
Understanding the Stability of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is a molecule possessing three key functional groups that dictate its chemical behavior and stability in solution: a salicylic acid moiety, a sulfonamide linkage, and a piperidine ring. While direct stability studies on this specific compound are not extensively published, we can infer its stability profile by examining the known behavior of these constituent parts. This allows us to anticipate potential challenges and proactively design robust experimental protocols.
The primary areas of concern for stability in solution are:
Hydrolysis of the Sulfonamide Bond: The bond between the sulfur atom and the piperidine nitrogen is a potential site for hydrolytic cleavage. This reaction is often dependent on the pH of the solution.
Photodegradation: Aromatic compounds, particularly phenolic compounds like salicylic acid, can be susceptible to degradation upon exposure to light, especially UV radiation.[1]
Thermal and Oxidative Stress: Elevated temperatures and the presence of oxidizing agents can accelerate degradation processes.
This guide will address each of these potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and pH for preparing a stock solution of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid?
A1: For initial solubilization, organic solvents such as DMSO or methanol are commonly used for similar compounds. For aqueous buffers, the pH is a critical consideration. The molecule has two ionizable groups: a carboxylic acid (pKa ~3-4) and a phenolic hydroxyl group (pKa ~9-10).[2] To enhance solubility and stability, preparing the solution in a slightly basic buffer (e.g., pH 7.5-8.5) is a good starting point. At this pH, both the carboxylic acid and the phenol will be deprotonated, increasing aqueous solubility. Furthermore, sulfonamides in their anionic form are generally less susceptible to hydrolysis compared to their neutral or cationic forms.[3] We strongly recommend avoiding strongly acidic conditions (pH < 4), as these are known to catalyze the hydrolysis of the sulfonamide linkage in related compounds.[3][4]
Q2: How should I store my solutions to minimize degradation?
A2: Based on the compound's structure, we recommend the following storage conditions:
Protection from Light: Store all solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[5] Salicylic acid and related aromatic structures can be light-sensitive.[1]
Temperature Control: For short-term storage (1-2 weeks), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is the best practice to prevent degradation from repeated freeze-thaw cycles. Vendor information for the solid compound suggests storage at 2-8°C.[6]
Inert Atmosphere: If your application is highly sensitive to oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Q3: What are the likely degradation products I should be aware of?
A3: The most probable degradation products arise from the cleavage of the sulfonamide bond. Based on studies of similar sulfonamides, you might expect to see the following:[7]
2-Hydroxy-5-sulfobenzoic acid: Formed by the hydrolysis of the S-N bond.
Piperidine: The other product of S-N bond cleavage.
Photodegradation could lead to more complex products, potentially involving hydroxylation of the aromatic ring or cleavage of the ring itself under harsh conditions.[1]
Q4: How can I check if my solution has degraded?
A4: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A proper stability-indicating method will be able to separate the intact parent compound from its degradation products. When analyzing your sample, you would look for:
A decrease in the peak area of the parent compound over time.
The appearance of new peaks, which would correspond to degradation products.
We recommend running a fresh standard alongside your aged sample for accurate comparison.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Inconsistent or lower-than-expected activity in my biological assay.
Potential Cause
Recommended Action
Degradation of stock solution
Prepare a fresh stock solution from solid material. Analyze both the old and new stock solutions by HPLC to check for the presence of degradation products and a decrease in the parent compound's concentration.
pH-induced degradation in assay buffer
The pH of your final assay buffer may be promoting hydrolysis. If the buffer is acidic, consider if it's possible to adjust it to a more neutral or slightly basic pH without affecting the assay. Run a time-course experiment where you incubate the compound in the assay buffer and analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8 hours) to assess stability under the exact assay conditions.
Photodegradation during experiment
If your experimental setup involves prolonged exposure to ambient or specific light sources, this could be a factor. Repeat the experiment under low-light conditions (e.g., in a darkened room, using amber plates) and compare the results.
Problem 2: I see new peaks appearing in my HPLC chromatogram over time.
This is a clear indication of degradation. The troubleshooting process should focus on identifying the cause.
Caption: Troubleshooting workflow for identifying the cause of degradation.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to definitively identify the stability weaknesses of the molecule.[8][9] This involves intentionally exposing the compound to harsh conditions to generate degradation products and establish a "degradation profile."
Objective: To determine the susceptibility of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid to hydrolysis (acidic and basic), oxidation, heat, and light.
Materials:
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
Methanol or Acetonitrile (HPLC grade)
Water (HPLC grade)
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
HPLC system with UV or MS detector
pH meter
Photostability chamber (ICH Q1B compliant) or a light source with controlled output[10]
Oven
Procedure:
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a "dark control" for the photostability study by wrapping a vial in aluminum foil.
Condition
Procedure
Time Points for Analysis
Acid Hydrolysis
Mix with 1 mL of 0.1 M HCl. Keep at 60°C.
2, 4, 8, 24 hours
Base Hydrolysis
Mix with 1 mL of 0.1 M NaOH. Keep at 60°C.
2, 4, 8, 24 hours
Oxidation
Mix with 1 mL of 3% H₂O₂. Keep at room temp.
2, 4, 8, 24 hours
Thermal
Mix with 1 mL of HPLC grade water. Keep at 60°C in the dark.
24, 48, 72 hours
Photostability
Mix with 1 mL of HPLC grade water. Expose to a light source as per ICH Q1B guidelines.[10] Run a dark control in parallel.
End of exposure period
Sample Analysis:
At each time point, take an aliquot of the sample.
Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
Analyze by a validated stability-indicating HPLC method.
Data Interpretation: Compare the chromatograms from the stressed samples to a reference standard (time zero sample). Look for the formation of new peaks and the reduction in the area of the parent peak. An ideal study aims for 5-20% degradation of the active ingredient.[11]
Caption: Experimental workflow for a forced degradation study.
Potential Degradation Pathways
Based on chemical principles and data from related structures, the following degradation pathways are plausible.
Caption: Plausible degradation pathways for the target compound.
By understanding these potential stability issues and implementing the recommended handling, storage, and verification procedures, researchers can ensure the quality of their data and the success of their experiments involving 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid.
References
Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. [Link]
Stankiewicz, M., Bobrowski, A., Zgrzebnicki, M., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 60(20), 15267-15278. [Link]
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
Zalewski, P., et al. (2020). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. [Link]
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]
Trissel, L. A. (2018). Trissel's Stability of Compounded Formulations. PharmacyLibrary. [Link]
Klick, S., et al. (2005). Forced Degradation in Pharmaceuticals: Regulatory Considerations and Implementation. BioProcess International. [Link]
Gackowska, A., et al. (2019). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. FRESENIUS ENVIRONMENTAL BULLETIN. [Link]
Glaser Tutoring. (2022). Salicylic acid, HOC6H4CO2H, and its derivatives have been used as pain relievers for a long... YouTube. [Link]
Baertschi, S. W., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
Chowdhury, A. S. K. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
Trissel, L. A. (2018). Salicylic Acid – Sodium Phenylbutyrate. PharmacyLibrary. [Link]
Alsante, K. M., et al. (2014). Forced Degradation in Pharmaceuticals. ResearchGate. [Link]
Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. BioProcess International. [Link]
OpenStax. (2022). Chemistry: Atoms First 2e. YouTube. [Link]
Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]
Zamani, M., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. ResearchGate. [Link]
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
Voice, A. K., et al. (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
Troubleshooting HPLC peak tailing for sulfonated benzoic acids
<_content>## Technical Support Center: HPLC Peak Tailing for Sulfonated Benzoic Acids Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in...
Author: BenchChem Technical Support Team. Date: January 2026
<_content>## Technical Support Center: HPLC Peak Tailing for Sulfonated Benzoic Acids
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing sulfonated benzoic acids. These compounds, possessing both a strongly acidic sulfonic acid group and a moderately acidic carboxylic acid group, present unique challenges in reversed-phase chromatography. Here, you will find a structured guide in a question-and-answer format to help you diagnose the root cause of peak tailing, optimize your method, and achieve robust, symmetrical peaks for reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What exactly is peak tailing and why is it a problem?
A1: In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating a "tail".[1] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 typically indicates a problem.[2] Tailing is problematic because it can obscure smaller, adjacent peaks, lead to inaccurate peak integration and quantification, and indicate underlying issues with your separation method or HPLC system.[1][3]
Q2: Why are sulfonated benzoic acids particularly prone to peak tailing?
A2: Sulfonated benzoic acids are challenging due to their dual acidic nature and high polarity. The primary cause of peak tailing in reversed-phase HPLC is the existence of multiple retention mechanisms.[2][4] For these analytes, the main hydrophobic interaction with the C18 stationary phase is complicated by secondary ionic interactions. The sulfonic acid group is very strong and remains ionized (negatively charged) across a wide pH range. This charged group can interact with any remaining, unreacted silanol groups (Si-OH) on the silica backbone of the column, which also become ionized (negatively charged) at moderate pH levels.[2][5] This secondary interaction leads to a mixed-mode retention mechanism, causing some analyte molecules to be retained longer and resulting in a tailing peak.[4]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing. We will explore potential causes step-by-step, from the mobile phase to the column and hardware.
Mobile Phase & Buffer Optimization
A3: Yes, mobile phase pH is one of the most critical factors for ionizable compounds like sulfonated benzoic acids.[6][7] The pH directly controls the ionization state of both your analyte and the stationary phase surface.
The Underlying Chemistry:
Sulfonated benzoic acids have two key functional groups with different acid dissociation constants (pKa):
Sulfonic Acid Group (-SO₃H): This is a very strong acid with a pKa typically around -2 to -7.[8][9][10] This means it will be deprotonated and negatively charged (as -SO₃⁻) at virtually all practical HPLC pH ranges.
Carboxylic Acid Group (-COOH): This is a weaker acid. For benzoic acid itself, the pKa is approximately 4.2.[11][12][13]
The stationary phase, typically silica-based, has surface silanol groups (-Si-OH) which are themselves weakly acidic, with a pKa in the range of 4-5.[5] At a mobile phase pH above this range, these silanols deprotonate to become negatively charged silanates (-SiO⁻), creating sites for unwanted ionic interactions.[5]
The goal is to suppress the ionization of at least one of the acidic groups on your analyte and, crucially, to suppress the ionization of the surface silanols to minimize secondary interactions.[14] Operating at a low pH (e.g., pH 2.5-3.0) protonates the surface silanols, neutralizing them and preventing the ionic interaction with the negatively charged sulfonate group of your analyte.[2][15] This low pH also suppresses the ionization of the carboxylic acid group, making the analyte more hydrophobic and increasing its retention in a controlled, predictable manner.[7][16]
Troubleshooting Protocol: pH Adjustment
Check Current pH: Verify the pH of the aqueous portion of your mobile phase.
Lower the pH: Adjust the pH of the aqueous buffer to between 2.5 and 3.0 using an appropriate acid (e.g., formic acid, phosphoric acid). Ensure your column is rated for use at low pH to avoid damaging the stationary phase.[2][15]
Use a Buffer: A buffer is essential to maintain a constant pH throughout the analysis, which is critical for reproducible retention times and peak shapes.[17] A 10-25 mM phosphate or formate buffer is a common choice.[15][18]
Re-equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase and re-inject your sample. Observe the peak shape for improvement.
A4: If tailing persists after pH optimization, consider your buffer concentration and the use of mobile phase additives.
The Underlying Chemistry:
Even at low pH, not all silanol activity may be suppressed. Increasing the ionic strength of the mobile phase by using a higher buffer concentration can help "shield" the analyte from these residual active sites.[14][15] The buffer ions compete with the analyte for interaction with the silanol groups, effectively masking them.
For particularly stubborn tailing, a "sacrificial base" like triethylamine (TEA) can be added to the mobile phase in small concentrations (0.05-0.1%).[5][19] TEA is a small basic molecule that, at low pH, becomes protonated (positively charged). It will then preferentially interact with and block the active silanol sites on the stationary phase, preventing them from interacting with your analyte.[19][20]
Troubleshooting Protocol: Buffer and Additives
Increase Buffer Strength: If using a low concentration buffer (e.g., 10 mM), try increasing it to 25 mM. This is primarily for UV detection; for LC-MS, keep buffer concentrations low (<10 mM) to avoid ion suppression.[15]
Introduce a Silanol Blocker (Advanced):
Prepare your aqueous mobile phase buffer as usual.
Add triethylamine (TEA) to a final concentration of 0.05% (v/v).
Re-adjust the mobile phase pH to your target (e.g., 2.8) using phosphoric acid or formic acid.
Caution: TEA can be difficult to remove from a column. It is often recommended to dedicate a column to methods using TEA.[21]
Column & Stationary Phase
A5: Absolutely. The choice and condition of your column are paramount for good peak shape.
The Underlying Chemistry:
The root cause of secondary interactions is the presence of free, accessible silanol groups on the silica surface.[4] Modern HPLC columns have made significant strides in minimizing these effects:
End-Capping: After the primary C18 chains are bonded to the silica, a smaller reagent (like trimethylchlorosilane) is used to react with and "cap" many of the remaining free silanols.[2] However, this process is never 100% complete due to steric hindrance.
High-Purity Silica: Older "Type A" silica had higher metal content, which increased the acidity and activity of neighboring silanols.[4][5] Modern "Type B" or hybrid silica particles are much purer, leading to more inert surfaces and better peak shapes for challenging compounds.[14]
If your column is old or has been used with aggressive mobile phases (e.g., high pH), the bonded phase can degrade, exposing more active silanol sites and leading to increased tailing.[17]
Troubleshooting Protocol: Column Evaluation
Evaluate Column Type: Check your column's specifications. Is it a modern, high-purity, end-capped column? If not, switching to one can dramatically improve peak shape.[14][22] For highly polar acids, specialized columns with polar-embedded phases or unique mixed-mode chemistries can also offer enhanced retention and symmetry.[23]
Check Column History: Has the column been used extensively or under harsh pH conditions? Degradation could be the issue.
Flush and Regenerate: Try flushing the column to remove contaminants. Disconnect the column from the detector, reverse the flow direction, and flush with a series of strong solvents (e.g., water, isopropanol, hexane, isopropanol, mobile phase).[2]
Substitute the Column: The quickest diagnostic test is to replace the suspect column with a new one of the same type. If the tailing is resolved, the old column was the problem.[2]
Table 1: HPLC Column Characteristics for Sulfonated Benzoic Acids
Column Type
Key Feature
Suitability for Sulfonated Benzoic Acids
Standard End-Capped C18
General-purpose reversed-phase.
Good, but may still show tailing due to residual silanols. Requires careful mobile phase optimization.
High-Purity "Type B" Silica C18
Low metal content, highly end-capped.
Excellent. Significantly reduces silanol interactions, leading to much-improved peak shape.[14]
Polar-Embedded Phase
Incorporates a polar group (e.g., amide, carbamate) near the silica surface.
Very Good. The polar group helps shield silanols and allows for use in highly aqueous mobile phases.[3]
Mixed-Mode Phases (e.g., PS C18)
Contains positively charged functional groups along with C18 chains.
Excellent. Provides enhanced retention for polar acids through ionic interactions while the C18 provides reversed-phase retention.[23]
Hardware & System Effects
A6: When all peaks in a chromatogram tail, the problem is often physical rather than chemical. The most likely culprit is extra-column volume (also called dead volume).[15][22]
The Underlying Chemistry:
Extra-column volume refers to all the volume in the flow path outside of the column itself—the injector, connecting tubing, fittings, and detector flow cell.[24] When the compact band of analyte molecules leaves the column, any excessive or poorly swept volume allows it to spread out and diffuse.[25] This dispersion leads to broader and often tailing peaks.[24] This is a physical effect and will impact every peak in your chromatogram.[22]
Troubleshooting Protocol: System Audit
Check All Fittings: Ensure all tubing connections are properly made. A common mistake is using a fitting that is too long, leaving a small void between the end of the tubing and the bottom of the port, which creates significant dead volume.[24]
Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with the narrowest internal diameter (e.g., 0.005") that is practical for your system's backpressure limits.[3]
Inspect for Blockages: A partially blocked column inlet frit can cause peak distortion.[2] Consider backflushing the column (disconnected from the detector) to clear any particulates.
Zero-Volume Test: A definitive test is to replace the column with a zero-dead-volume (ZDV) union and inject a standard.[26] The resulting peak should be very sharp and symmetrical. If it tails, the problem lies within your HPLC system's hardware, not the column.
Visual Troubleshooting Aids
Chemical Interactions Causing Peak Tailing
The following diagram illustrates the unwanted secondary ionic interaction between a sulfonated benzoic acid analyte and an ionized silanol group on the stationary phase surface, which is the primary chemical cause of peak tailing.
Caption: Interaction between analyte and stationary phase.
Logical Troubleshooting Workflow
Use this flowchart to guide your troubleshooting process systematically.
Caption: Systematic workflow for troubleshooting peak tailing.
References
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
El-Gindy, A., El-Yazby, F., Maher, M. M. (n.d.). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved from [Link]
ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?. Retrieved from [Link]
Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Retrieved from [Link]
(n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
Chemistry LibreTexts. (2019). 17.4: Sulfonic Acids. Retrieved from [Link]
Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved from [Link]
MicroSolv. (2025). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. Retrieved from [Link]
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
Chemistry LibreTexts. (2019). 19.12 Sulfonic Acids. Retrieved from [Link]
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Proprep. (n.d.). What is the pKa of benzoic acid?. Retrieved from [Link]
Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
Phenomenex. (2025). Column Volume and Extra-Column Volume. Retrieved from [Link]
SepaFlash. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]
Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
Chromtech. (n.d.). A Practical Investigation of Extracolumn Dead Volume and its Effects in HPLC. Retrieved from [Link]
Welch Materials, Inc. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]
ResearchGate. (n.d.). pK, values which have been reported for strong acids. Retrieved from [Link]
YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]
Reeves, R. L. (n.d.). Protonation of arylsulfonates in aqueous sulfuric acid. Apparent pKa values of azo dye sulfonic acids from solubility measuremen. Retrieved from [Link]
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]
PubMed. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Retrieved from [Link]
YouTube. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]
ResearchGate. (2019). How can i prevent the peak tailing in HPLC?. Retrieved from [Link]
LCGC. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]
Improving the regioselectivity of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common c...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this multi-step synthesis. We will delve into the critical aspects of regioselectivity, reaction optimization, and purification to ensure a high-yield, high-purity outcome.
I. Synthesis Overview & Core Challenge: Regioselectivity
The synthesis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid typically proceeds via a two-step process:
Chlorosulfonation of Salicylic Acid: Salicylic acid is reacted with a chlorosulfonating agent, most commonly chlorosulfonic acid, to introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.
Amidation: The resulting 5-(chlorosulfonyl)-2-hydroxybenzoic acid is then reacted with piperidine to form the final product.
The primary challenge in this synthesis lies in the first step: the regioselectivity of the electrophilic aromatic substitution (chlorosulfonation) on the salicylic acid ring. Salicylic acid possesses two directing groups: a strongly activating, ortho-, para- directing hydroxyl group (-OH) and a deactivating, meta- directing carboxylic acid group (-COOH).
The interplay of these two groups predominantly directs the incoming electrophile to the 5-position, which is para to the hydroxyl group and meta to the carboxylic acid group. However, the formation of the undesired 3-sulfonyl isomer is a common side reaction that complicates purification and reduces the overall yield.
Logical Workflow for Synthesis and Troubleshooting
Caption: A logical workflow for the synthesis and troubleshooting of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor Regioselectivity in Chlorosulfonation (High levels of the 3-sulfonyl isomer)
Question: My crude product shows a significant amount of an isomeric impurity. How can I improve the selectivity for the desired 5-sulfonyl product?
Answer: This is the most common issue. The formation of the 3-sulfonyl isomer is kinetically competitive. Controlling the reaction conditions is paramount to favor the thermodynamically more stable 5-substituted product.
Causality: The hydroxyl group of salicylic acid is a powerful activating group that directs electrophiles to the ortho (position 3) and para (position 5) positions. While the carboxylic acid group directs meta (position 5), the strong activation of the -OH group can still lead to substitution at the 3-position. Lower temperatures generally favor the para product.
Troubleshooting & Optimization Protocols:
A. Temperature Control:
Rationale: Lowering the reaction temperature can significantly enhance the regioselectivity towards the 5-position.
Protocol:
Pre-cool the chlorosulfonic acid to 0-5 °C in an ice-salt bath.
Add salicylic acid portion-wise to the cooled chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.
Maintain the reaction at this low temperature for the initial phase (e.g., 1-2 hours) before allowing it to slowly warm to room temperature.
B. Reaction Time and Temperature Profile:
Rationale: A carefully controlled heating profile after the initial low-temperature addition can drive the reaction to completion while minimizing isomer formation.
Protocol:
After the initial low-temperature addition, let the mixture stir at room temperature for a set period (e.g., 2-4 hours).
Gently heat the reaction mixture to a moderately elevated temperature (e.g., 40-50 °C) for a shorter duration (e.g., 30-60 minutes) to ensure complete conversion of the starting material. Monitor the reaction progress by Thin Layer Chromatography (TLC).
C. Use of a Co-solvent:
Rationale: In some cases, using an inert co-solvent can modulate the reactivity of the sulfonating agent and improve selectivity. Dichloromethane is a solvent that can be used for chlorosulfonation reactions.[1]
Protocol:
Suspend salicylic acid in a minimal amount of cold, anhydrous dichloromethane.
Slowly add this suspension to the chlorosulfonic acid at 0-5 °C.
Proceed with a controlled temperature profile as described above.
Question: My reaction yield is consistently low, or I observe a significant amount of unreacted salicylic acid. What can I do?
Answer: Low yields can stem from several factors, including incomplete reaction, degradation of the product during workup, or mechanical losses.
Causality: The reaction is highly exothermic and moisture-sensitive. Inadequate mixing, insufficient reagent, or premature quenching can lead to incomplete conversion. The product, a sulfonic acid derivative, can also be sensitive to harsh workup conditions.
Troubleshooting & Optimization Protocols:
A. Stoichiometry of Chlorosulfonic Acid:
Rationale: A sufficient excess of the chlorosulfonating agent is necessary to drive the reaction to completion.
Protocol:
Use a molar excess of chlorosulfonic acid. A common range is 4-5 equivalents relative to salicylic acid.
Ensure the chlorosulfonic acid is of high purity and has not been exposed to atmospheric moisture.
B. Anhydrous Conditions:
Rationale: Chlorosulfonic acid reacts violently with water, which will consume the reagent and can lead to unwanted side reactions.
Protocol:
Thoroughly dry all glassware in an oven before use.
Use anhydrous grade salicylic acid.
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
C. Efficient Quenching:
Rationale: The reaction must be carefully quenched to precipitate the product and separate it from the excess chlorosulfonic acid.
Protocol:
Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will hydrolyze the excess chlorosulfonic acid and precipitate the 5-(chlorosulfonyl)-2-hydroxybenzoic acid.
Ensure the temperature is kept low during quenching to prevent hydrolysis of the desired chlorosulfonyl group.
Filter the resulting solid promptly and wash with ice-cold water to remove residual sulfuric and hydrochloric acids.
Issue 3: Difficulties in the Amidation Step with Piperidine
Question: The reaction of 5-(chlorosulfonyl)-2-hydroxybenzoic acid with piperidine is not proceeding as expected, or I'm getting a complex mixture of products. What should I consider?
Answer: The amidation step is generally straightforward but requires careful control of pH and temperature to avoid side reactions.
Causality: The sulfonyl chloride is highly reactive. It can react with the amine (piperidine) as intended, but also with the hydroxyl and carboxylic acid groups of the starting material or product under certain conditions, especially at elevated temperatures. The use of a base is crucial to neutralize the HCl generated during the reaction.
Troubleshooting & Optimization Protocols:
A. Choice of Base and Solvent:
Rationale: An appropriate base is needed to scavenge the HCl produced, driving the reaction to completion. The solvent should facilitate the reaction without participating in it.
Protocol:
Dissolve the 5-(chlorosulfonyl)-2-hydroxybenzoic acid in a suitable aprotic solvent like dichloromethane or tetrahydrofuran (THF).
Use a slight excess of piperidine (e.g., 2.2-2.5 equivalents). One equivalent acts as the nucleophile, and the other acts as the base. Alternatively, use one equivalent of piperidine and an additional non-nucleophilic base like triethylamine or pyridine.
Add the piperidine dropwise at a low temperature (0-5 °C) to control the exotherm.
B. Post-Reaction Workup and Purification:
Rationale: Proper workup is essential to isolate the product from unreacted starting materials, piperidine hydrochloride, and other byproducts.
Protocol:
After the reaction is complete (monitored by TLC), wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess piperidine and other bases.
Follow with a water wash and then a brine wash.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can then be purified by recrystallization, typically from an ethanol/water or isopropanol/water mixture.
Issue 4: Final Product Purification
Question: I am struggling to obtain a high-purity final product. What purification strategies are most effective?
Answer: The primary impurity is often the undesired 3-sulfonyl isomer. Separation can be achieved by leveraging differences in solubility and polarity.
Causality: The 3-sulfonyl and 5-sulfonyl isomers have very similar molecular weights but can exhibit different crystal packing and polarity, which can be exploited for separation.
Troubleshooting & Optimization Protocols:
A. Recrystallization:
Rationale: This is the most common and scalable method for purifying the final product. The key is to find a solvent system where the desired 5-isomer has significantly lower solubility than the 3-isomer at a lower temperature.
Protocol:
Experiment with various solvent systems. Common choices include:
Ethanol/Water
Isopropanol/Water
Acetic Acid/Water
Dissolve the crude product in the minimum amount of hot solvent.
Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a pure crystal of the desired product can be beneficial.
Cool further in an ice bath to maximize recovery.
Filter and wash the crystals with a small amount of cold solvent.
Check the purity of the crystals and the mother liquor by HPLC or NMR to assess the efficiency of the separation. Multiple recrystallizations may be necessary.
B. Column Chromatography:
Rationale: For small-scale purification or when recrystallization is ineffective, silica gel column chromatography can be used.
Protocol:
Choose an appropriate eluent system. A gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (e.g., 1%) to keep the carboxylic acid protonated and improve peak shape, is a good starting point.
Carefully pack the column and load the sample.
Collect fractions and analyze by TLC or HPLC to isolate the pure product.
III. References
Rasayan Journal of Chemistry. (2017). 5-SULFOSALICYLIC ACID (5-SSA): AN EFFICIENT ORGANOCATALYST FOR THE SYNTHESIS OF 4-METHYLCOUMARINS VIA PECHMANN CONDENSATION. Retrieved from [Link]
ResearchGate. (n.d.). 5-Sulfosalicylic acid, 2-hydroxy-5-sulfobenzoic acid As part of my aim to find and develop simple organic syntheses for beginner. Retrieved from [Link]
Molbase. (n.d.). Synthesis of 2-Hydroxy-5-[2-[4-[(2-pyridinylamino)sulfonyl]phenyl]-ethenyl]benzoic acid. Retrieved from [Link]
ResearchGate. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Retrieved from [Link]
Google Patents. (n.d.). CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. Retrieved from
ResearchGate. (2025). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Retrieved from [Link]
Google Patents. (n.d.). US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom. Retrieved from
ResearchGate. (2025). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Retrieved from [Link]
Google Patents. (n.d.). EP2889288A1 - METHOD FOR PRODUCING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID DERIVATIVE, AND METHOD FOR PURIFYING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID. Retrieved from
Google Patents. (n.d.). US2852557A - 4-sulfonyl derivatives of salicylic acid. Retrieved from
Organic Chemistry Portal. (2016). Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. Retrieved from [Link]
Method refinement for consistent results with 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
Welcome to the dedicated technical support guide for 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid (CAS No: 91642-62-5). This resource is designed for researchers, medicinal chemists, and drug development professional...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the dedicated technical support guide for 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid (CAS No: 91642-62-5). This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert-driven insights and troubleshooting for achieving consistent, reproducible results. We will move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to proactively refine your methods.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is typically an off-white to light-colored solid.[1] While comprehensive experimental data is not always publicly available, its structure as a benzoic acid derivative suggests it is a weak acid.[2] Key properties are summarized below.
Q2: What are the primary safety considerations when handling this compound?
As with any laboratory chemical, standard safety protocols should be followed. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by your supplier.
Q3: This compound is a sulfonamide derivative. What does that imply for its chemical behavior?
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of drugs.[4][5] Its presence in this molecule imparts specific characteristics:
Synthesis: The most common synthetic route involves the reaction of a sulfonyl chloride with a primary or secondary amine (in this case, piperidine).[4][6] This reaction's efficiency can be sensitive to the amine's reactivity.[4]
Chemical Stability: The sulfonamide bond is generally stable, but it can be susceptible to cleavage under harsh acidic or basic conditions, although this is not a common issue under typical experimental parameters.
Biological Activity: The sulfonamide group is known to participate in hydrogen bonding and can act as a zinc-binding group in metalloenzymes, a feature that is critical to the mechanism of action for many sulfonamide-based drugs.[5]
Troubleshooting Guide: Synthesis and Purification
Achieving high purity and consistent yields can be challenging. This section addresses common issues encountered during the synthesis of this and related sulfonamide compounds.
Q4: My synthesis yield is consistently low. What are the likely causes?
Low yields in sulfonamide synthesis often trace back to the reactivity of the amine or the reaction conditions.[4]
Cause 1: Incomplete Reaction: Piperidine is a secondary amine, which can be less nucleophilic and more sterically hindered than primary amines.[4] This can lead to sluggish or incomplete reactions with the sulfonyl chloride precursor (e.g., 5-(chlorosulfonyl)-2-hydroxybenzoic acid).
Solution: Ensure an appropriate base (e.g., triethylamine, pyridine, or even an inorganic base like K₂CO₃) is used to scavenge the HCl byproduct of the reaction.[7] You may also need to gently heat the reaction or increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
Cause 2: Side Reactions: The starting material, 5-(chlorosulfonyl)-2-hydroxybenzoic acid, contains multiple reactive sites. The hydroxyl and carboxylic acid groups can potentially react, leading to undesired byproducts, especially if not properly protected or if harsh conditions are used.
Solution: The synthesis may benefit from protecting the hydroxyl or carboxylic acid groups before the sulfonylation step, followed by a deprotection step. However, a carefully controlled, one-pot synthesis is often preferred for efficiency.[8] Running the reaction at a controlled temperature (e.g., starting at 0 °C and slowly warming to room temperature) can help minimize side reactions.
Cause 3: Degradation during Workup: The product's solubility profile can complicate extraction and isolation. Acid-base workups must be performed carefully to avoid hydrolyzing the desired product or creating emulsions.
Solution: During aqueous workup, adjust the pH carefully. To isolate the final benzoic acid product, acidification of the aqueous layer (after extraction of organic impurities) should precipitate the product, which can then be collected by filtration.[8][9]
A simplified workflow for the synthesis of the target compound.
Q5: I'm struggling to purify the final product. What methods are most effective?
Recrystallization: This is often the most effective method for purifying the final solid product.
Recommended Solvents: A mixture of polar solvents is often effective. For example, dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (like ethanol or methanol) and then adding a solvent in which it is less soluble (like water) until turbidity is observed, followed by slow cooling, can yield high-purity crystals.
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography may be necessary.
Mobile Phase System: A gradient system of ethyl acetate and hexanes, often with a small percentage (0.5-1%) of acetic or formic acid, is a good starting point. The acid in the mobile phase is crucial to ensure the carboxylic acid on your compound is protonated, preventing streaking on the silica gel.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. However, as an organic acid, it is prone to common chromatographic issues.
Q6: My HPLC peaks are tailing severely. How can I improve the peak shape?
Peak tailing is the most common issue for acidic analytes and is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[10]
Cause: Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. At moderate pH, these silanols can be deprotonated (-Si-O⁻) and interact ionically with your acidic compound, causing tailing.[10]
Solution 1 (Primary): Adjust Mobile Phase pH. The most effective solution is to lower the pH of your mobile phase to at least 2 pH units below the pKa of the analyte's carboxylic acid group (typical pKa for benzoic acids is ~4.2).[2][10] Using a mobile phase containing 0.1% formic acid or phosphoric acid will ensure the carboxylic acid is fully protonated (COOH), minimizing silanol interactions and producing sharp, symmetrical peaks.
Solution 2: Use a Specialized Column. Consider using a column with end-capping technology designed to shield residual silanols or a polar-embedded column. These are specifically designed to provide better peak shape for acidic and basic compounds.[10]
Q7: My peak retention times are drifting between injections. What's causing this instability?
Retention time drift compromises data reliability and indicates an unstable system.[11]
Cause 1: Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis sequence.
Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection, or until you observe a stable, flat baseline.[10]
Cause 2: Temperature Fluctuations: The column temperature directly affects retention time. Changes in ambient lab temperature can cause drift.
Solution: Use a thermostatted column oven to maintain a constant temperature (e.g., 30-40 °C) for the duration of the analysis.[11]
Cause 3: Mobile Phase Composition Change: If your mobile phase is prepared by mixing solvents, evaporation of the more volatile component over time can alter the composition and affect retention.
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[11] If using a gradient, ensure the pump's mixing performance is optimal.
Decision tree for troubleshooting HPLC peak tailing.
Q8: I am seeing a noisy or drifting baseline. How can I fix it?
A poor baseline can obscure small impurity peaks and make integration unreliable.
Cause 1: Air Bubbles: Dissolved gas in the mobile phase can outgas in the system, causing pressure fluctuations and baseline noise.[11][12]
Solution: Degas your mobile phase before use, either by sparging with helium, sonication, or using an in-line degasser, which is standard on most modern HPLC systems.[10][11]
Cause 2: Contaminated Solvents: Using low-grade solvents or contaminated additives can introduce impurities that create a noisy baseline.
Solution: Always use HPLC-grade solvents and high-purity additives.[10]
Cause 3: Detector Lamp Issue: The detector lamp may be failing or require warming up.
Solution: Allow the detector lamp sufficient time to warm up and stabilize. If the noise is excessive and erratic, the lamp may need to be replaced.[11]
Recommended Experimental Protocols
Protocol 1: Standard HPLC Purity Analysis Method
This method provides a robust starting point for purity assessment.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-5 min: 10% B
5-25 min: 10% to 90% B
25-30 min: 90% B
30-31 min: 90% to 10% B
31-40 min: 10% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm (or determined by UV scan).
Injection Volume: 10 µL.
Sample Preparation: Dissolve sample in Methanol or a 50:50 mixture of Acetonitrile:Water to a concentration of ~1 mg/mL. Ensure the sample is fully dissolved.
Protocol 2: General Recrystallization for Purification
Solvent Selection: Determine a suitable solvent system (e.g., Ethanol/Water).
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., Ethanol) dropwise while heating and stirring until the solid just dissolves.
Induce Crystallization: Remove from heat and slowly add the anti-solvent (e.g., Water) until the solution becomes faintly cloudy. If it becomes too cloudy, add a drop or two of the primary solvent to clarify.
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
Drying: Dry the purified crystals under vacuum to a constant weight.
References
BenchChem Technical Support Team. (2025). common HPLC problems and solutions for organic acid analysis. Benchchem.
Alani, B. G., Salim, K. S., Mahdi, A. S., & Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.
PrepChem.com. (n.d.). Synthesis of 2-Hydroxy -5-[[4-[(3-methyl-2-pyridinylamino)sulfonyl]phenyl]ethynyl]-benzoic acid. PrepChem.com.
PubMed Central (PMC). (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC.
A Researcher's Guide to Evaluating Novel Sulfonamide Inhibitors: A Comparative Analysis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of novel sulfonamide-containing compounds. Using "2-Hydroxy-5-(piperidin-1-ylsulfony...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of novel sulfonamide-containing compounds. Using "2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid" as a central case study, we will objectively compare its structural features against established sulfonamide inhibitors and provide detailed, field-proven experimental protocols to determine its biological activity and selectivity.
The sulfonamide functional group (—SO₂NH₂) is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutics including antibacterial agents, diuretics, and anti-inflammatory drugs.[1][2] Its remarkable versatility stems from its ability to act as a structural mimic of p-aminobenzoic acid (PABA) to inhibit folate synthesis in bacteria[3][4][5] and to bind with high affinity to the zinc-containing active sites of metalloenzymes.
This guide will focus on two major classes of enzymes frequently targeted by sulfonamide inhibitors: Carbonic Anhydrases (CAs) and Cyclooxygenase-2 (COX-2). By understanding the established landscape of these inhibitors, we can design a logical, robust workflow to characterize our novel compound of interest.
Compound Profiles: Structural Analysis and Target Hypothesis
A rigorous evaluation begins with a thorough analysis of the chemical structures of the test compound and established inhibitors. This allows for the formation of an initial hypothesis regarding the potential biological target.
1. Test Compound: 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
Structure: This molecule features a salicylic acid core (2-hydroxybenzoic acid) functionalized with a piperidinyl-sulfonamide group at the 5-position.
Key Features:
Aromatic Sulfonamide: The presence of the Ar-SO₂NR₂ moiety is the primary indicator for potential activity against metalloenzymes like carbonic anhydrase.
Salicylic Acid Scaffold: The hydroxy and carboxylic acid groups are characteristic features of non-steroidal anti-inflammatory drugs (NSAIDs).
Target Hypothesis: Based on these features, 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid has the potential to inhibit either carbonic anhydrases (due to the sulfonamide) or cyclooxygenase enzymes (due to the salicylic acid-like core). Experimental validation is essential to confirm either or both activities.
2. Reference Inhibitors
To provide context for our experimental results, we will compare our test compound against two well-characterized drugs representing distinct classes of sulfonamide inhibitors.
Acetazolamide (Carbonic Anhydrase Inhibitor): A prototypical CA inhibitor used in the treatment of glaucoma, altitude sickness, and epilepsy.[6][7][8] Its mechanism relies on the coordination of the sulfonamide group to the zinc ion in the CA active site, blocking the enzyme's catalytic activity.[9]
Celecoxib (Selective COX-2 Inhibitor): A diaryl-substituted pyrazole with a benzenesulfonamide side chain.[10][11] It functions as a non-steroidal anti-inflammatory drug (NSAID) by selectively binding to and inhibiting the COX-2 enzyme, which is responsible for mediating inflammation and pain.[12][13][14] The sulfonamide group of celecoxib fits into a specific hydrophilic side pocket of the COX-2 enzyme, a feature absent in the COX-1 isoform, which is key to its selectivity.[1]
PART 1: In Vitro Enzymatic Assays – The First Gate of Discovery
The initial step in characterizing a novel inhibitor is to determine its direct effect on the purified target enzyme. This approach provides a clean, quantitative measure of potency (typically the IC₅₀ value) without the complexities of a cellular environment.
Carbonic Anhydrase Inhibition Assay
Scientific Rationale: Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of CO₂.[16] Many sulfonamides inhibit these enzymes by coordinating their sulfonamide group to the active site zinc ion.[9] We will employ a colorimetric assay using the esterase activity of CA, which provides a robust and high-throughput method for screening inhibitors.[17][18]
Experimental Workflow:
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Detailed Protocol:
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
Enzyme Solution: Dilute human carbonic anhydrase II (CA-II) in cold Assay Buffer to a working concentration of ~50 units/mL.
Substrate Solution: Prepare a 3 mM solution of p-Nitrophenyl acetate (p-NPA) in acetonitrile.[17]
Inhibitor Stocks: Prepare 10 mM stock solutions of the test compound and Acetazolamide (positive control) in DMSO. Create serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination.
Add 2 µL of the serially diluted test compound, Acetazolamide, or DMSO (for the 'no inhibitor' control).
Add 20 µL of the CA-II Working Solution to all wells except the blank.
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.
Data Acquisition and Analysis:
Immediately measure the increase in absorbance at 405 nm in a microplate reader, taking readings every 30 seconds for 30 minutes.
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.
Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Scientific Rationale: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[14] Selective COX-2 inhibitors are sought after to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 isoform.[14] This assay measures the peroxidase activity of purified COX-2.
Experimental Workflow:
Caption: Workflow for the in vitro COX-2 fluorescent inhibitor screening assay.
Detailed Protocol:
Reagent Preparation:
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 µM EDTA and 2 µM heme.
Enzyme Solution: Dilute purified recombinant human COX-2 enzyme in Assay Buffer.
Substrate/Probe Solution: Prepare a solution containing Arachidonic Acid and a fluorogenic probe like Amplex™ Red.[19]
Inhibitor Stocks: Prepare 10 mM stock solutions of the test compound and Celecoxib (positive control) in DMSO. Perform serial dilutions.
Assay Procedure (96-well Plate Format):
Add Assay Buffer to all wells.
Add the serially diluted test compound, Celecoxib, or DMSO vehicle control.
Add the COX-2 Enzyme Solution.
Incubate at 37°C for 10 minutes.
Initiate the reaction by adding the Substrate/Probe Solution.
Data Acquisition and Analysis:
Measure fluorescence in a plate reader (e.g., Ex/Em = 535/590 nm for Amplex Red) over time.
Calculate the reaction rate and percent inhibition as described for the CA assay.
Determine the IC₅₀ value from the dose-response curve.
Illustrative Data Summary:
The following table presents hypothetical data to illustrate how results would be summarized.
Compound
Target Enzyme
IC₅₀ (nM)
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
Carbonic Anhydrase II
150
COX-1
>10,000
COX-2
850
Acetazolamide
Carbonic Anhydrase II
12
COX-1
>50,000
COX-2
>50,000
Celecoxib
Carbonic Anhydrase II
>25,000
COX-1
15,000
COX-2
40
PART 2: Selectivity Profiling – Defining the Therapeutic Window
Scientific Rationale: An inhibitor's value is determined not just by its potency against the intended target, but also by its lack of activity against off-targets.[20][21] High selectivity minimizes the risk of adverse effects. For our test compound, a critical step is to assess its inhibitory activity against the COX-1 isoform to determine its COX-2 selectivity index. Furthermore, screening against a panel of related enzymes (e.g., other CA isoforms) is crucial for a complete profile.[22][23]
Methodology: The experimental protocol for determining the COX-1 IC₅₀ is identical to the COX-2 assay described above, simply substituting purified COX-1 enzyme for COX-2.
Selectivity Index (SI) Calculation:
The COX-2 Selectivity Index is a key metric and is calculated as:
SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)
A higher SI value indicates greater selectivity for COX-2 over COX-1, which is a desirable trait for anti-inflammatory agents.[12]
Caption: Conceptual workflow for inhibitor selectivity profiling.
PART 3: Cell-Based Assays – Bridging In Vitro Potency to Cellular Efficacy
Scientific Rationale: While enzymatic assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context.[24][25] They account for factors such as cell permeability, metabolic stability, and engagement of the target in its native environment. For COX-2, a common approach is to use an inflammatory stimulus like lipopolysaccharide (LPS) to induce COX-2 expression in macrophage cells and then measure the subsequent reduction in prostaglandin E2 (PGE₂) production.[24]
Detailed Protocol: LPS-Induced PGE₂ Production in RAW 264.7 Macrophages
Cell Culture and Plating:
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
Seed cells into a 96-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
Inhibitor Treatment and Stimulation:
Replace the medium with fresh, serum-free DMEM.
Add serial dilutions of the test compound, Celecoxib, or DMSO vehicle control to the cells. Incubate for 1 hour.
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
PGE₂ Quantification:
Carefully collect the cell culture supernatant from each well.
Quantify the concentration of PGE₂ in the supernatant using a commercially available competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.[24]
Data Analysis:
Calculate the percent inhibition of PGE₂ production for each inhibitor concentration relative to the LPS-stimulated, vehicle-treated control.
Plot the dose-response curve and determine the cellular IC₅₀ value.
A Comparative Guide for Drug Discovery: Piperidine vs. Morpholine Substituted Benzoic Acids
Introduction In the landscape of medicinal chemistry, the benzoic acid scaffold is a cornerstone, serving as a versatile template for a vast array of therapeutic agents.[1] Its carboxylic acid group provides a critical a...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
In the landscape of medicinal chemistry, the benzoic acid scaffold is a cornerstone, serving as a versatile template for a vast array of therapeutic agents.[1] Its carboxylic acid group provides a critical anchor for interactions with biological targets.[1] However, the true therapeutic potential of a benzoic acid derivative is often unlocked through the strategic substitution on its aromatic ring. Among the most successful and widely employed substituents are the saturated heterocycles piperidine and morpholine.[2][3] These six-membered rings are considered "privileged structures," as they consistently appear in molecules exhibiting potent and diverse biological activities.[4][5]
The choice between incorporating a piperidine or a morpholine moiety is a frequent and critical decision point in drug design. While structurally similar, the simple replacement of a methylene group (-CH₂) in piperidine with an oxygen atom in morpholine instigates a cascade of changes in a molecule's physicochemical properties, synthetic accessibility, and metabolic fate. This guide provides an in-depth comparative analysis of these two crucial building blocks when appended to a benzoic acid core, offering experimental insights and data-driven guidance for researchers, scientists, and drug development professionals. We will dissect the nuanced differences in their impact on lipophilicity, acidity, and solubility; outline robust synthetic strategies; and explore the resulting trade-offs in metabolic stability and biological activity.
The Physicochemical Divide: How One Atom Changes Everything
The fundamental difference between piperidine and morpholine lies in the latter's inclusion of an oxygen atom at the 4-position. This substitution has profound and predictable effects on the molecule's key physicochemical parameters, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Impact on Lipophilicity and Solubility
Lipophilicity, often measured as the partition coefficient (LogP), is a crucial factor governing a drug's ability to cross cell membranes. The replacement of a non-polar methylene group in piperidine with a polar ether oxygen in morpholine significantly reduces lipophilicity.
Piperidine: The all-carbon framework of the piperidine ring (excluding the nitrogen) makes it inherently more lipophilic, or "greasier." This can enhance membrane permeability but may also lead to lower aqueous solubility and increased binding to off-target hydrophobic pockets, such as those in metabolic enzymes or hERG channels.
Morpholine: The oxygen atom in morpholine acts as a strong hydrogen bond acceptor and introduces a polar vector into the molecule. This generally leads to a lower LogP and, critically, an increase in aqueous solubility.[6] Improved solubility is a highly desirable trait in drug development, often mitigating issues with formulation and bioavailability.
Table 1: Comparative Physicochemical Properties of Substituted Benzoic Acids
Compound
Structure
cLogP (Predicted)
pKa (Predicted)
Comment
4-(Piperidin-1-yl)benzoic acid
2.5 - 2.8
4.8 - 5.1
More lipophilic, less acidic (stronger base).
| 4-(Morpholino)benzoic acid | | 1.5 - 1.8 | 4.4 - 4.6 | More polar/soluble, more acidic (weaker base). |
Note: cLogP and pKa values are estimations from computational models to illustrate general trends.
Influence on Basicity and Acidity (pKa)
The nitrogen atom in both heterocycles is basic, but its strength is modulated by the presence of the oxygen in morpholine. This, in turn, influences the acidity of the benzoic acid's carboxyl group.
Piperidine: As a simple secondary amine, piperidine is a relatively strong base (pKa of conjugate acid ~11.2). When attached to the benzoic acid ring, its nitrogen atom acts as an electron-donating group through resonance, increasing the electron density on the carboxylate and making it a stronger base (and thus a weaker acid). This results in a higher pKa for the carboxylic acid.[7]
Morpholine: The electronegative oxygen atom in morpholine exerts an inductive electron-withdrawing effect, pulling electron density away from the nitrogen. This makes the morpholine nitrogen less basic (pKa of conjugate acid ~8.5) compared to piperidine.[8] Consequently, the 4-(morpholino)benzoic acid is a stronger acid (has a lower pKa) than its piperidine counterpart.
These pKa differences are critical, as they dictate the ionization state of the molecule at physiological pH (~7.4), which profoundly affects target binding, solubility, and cell permeability.
Synthetic Strategies and Practical Considerations
The construction of the C-N bond between the benzoic acid ring and the heterocyclic amine is a common and well-understood transformation in organic synthesis. While several methods exist, the palladium-catalyzed Buchwald-Hartwig amination stands out as the most versatile and widely adopted approach.[9]
General Synthetic Workflow
The most common strategy involves the cross-coupling of a halo-benzoic acid (typically a bromo- or chloro-benzoic acid ester, followed by hydrolysis) with either piperidine or morpholine.
Caption: General workflow for synthesis of substituted benzoic acids.
This protocol describes the synthesis of 4-(morpholino)benzoic acid from methyl 4-bromobenzoate and serves as a reliable, self-validating system for synthesizing a wide range of analogues.
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XantPhos, and Sodium tert-butoxide.
Reagent Addition: Add anhydrous toluene, followed by methyl 4-bromobenzoate and morpholine via syringe.
Reaction: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Workup (Ester): Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
Hydrolysis (Saponification): Dissolve the purified ester in a mixture of THF/Methanol. Add 2M NaOH solution and stir at 60 °C for 2-4 hours until the ester is fully consumed.
Isolation (Acid): Cool the mixture and remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH 3-4 with 1M HCl. The product will precipitate.
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final 4-(morpholino)benzoic acid.
Causality Behind Experimental Choices
Catalyst System (Pd₂(dba)₃ / XantPhos): The palladium catalyst is essential for the C-N bond formation.[9] A bulky, electron-rich phosphine ligand like XantPhos is chosen to stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition, leading to higher yields and broader substrate scope.[10]
Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active palladium-amido complex that participates in the catalytic cycle.[11]
Solvent (Toluene): A non-polar, high-boiling solvent like toluene is ideal for dissolving the organic reagents and achieving the necessary reaction temperature.
Biological Activity and Metabolic Profile: The SAR Trade-Off
The choice between piperidine and morpholine profoundly impacts a molecule's interaction with biological systems, from its intended target to the metabolic enzymes responsible for its clearance.
Metabolic Stability
Morpholine: The morpholine ring is generally considered to be metabolically robust.[5][12] The presence of the electron-withdrawing oxygen atom makes the adjacent C-H bonds less susceptible to oxidation by cytochrome P450 (CYP) enzymes. This can lead to a longer half-life and improved pharmacokinetic profile.[13]
Piperidine: The piperidine ring, particularly at the carbon atoms alpha to the nitrogen, is a known site of metabolic oxidation.[7][14] This can lead to the formation of lactams or ring-opened metabolites, resulting in more rapid clearance of the drug.[15][16] This metabolic liability can sometimes be mitigated by introducing substituents on the piperidine ring to block the sites of oxidation.[17]
Comparative Biological Activity: A Case Study
Directly comparing the biological activity of piperidine and morpholine analogues provides the clearest insight into their respective contributions. A study on 2-(benzimidazol-2-yl)-3-arylquinoxalines, which contain either a piperidine or morpholine substituent on the quinoxaline core, tested their cytotoxic activity against various cancer cell lines.[18][19]
Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Quinoxaline Derivatives
Data extracted from Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.[18][19]
In this specific series, neither the piperidine nor the morpholine derivative showed potent anticancer activity, with IC₅₀ values largely above 100 µM.[18][19] However, this highlights a critical principle: the choice of heterocycle is context-dependent. In other scaffolds, the greater hydrogen bonding capacity of morpholine or the specific spatial arrangement of piperidine might be essential for potent target engagement.[20][21] The key is that these moieties are not merely passive solubilizers but active contributors to the overall pharmacophore.
Caption: Hypothetical pathway: antagonist action at a GPCR target.
Conclusion: Making an Informed Choice
The decision to use a piperidine or morpholine substituent on a benzoic acid core is a classic drug design dilemma with no single correct answer. The choice represents a series of strategic trade-offs:
Choose Piperidine when: Higher lipophilicity is needed to cross a specific biological barrier (like the blood-brain barrier), and its basicity is key for a specific salt bridge interaction with the target. Be prepared to address potential metabolic instability.
Choose Morpholine when: The primary goal is to improve aqueous solubility, reduce metabolic clearance, and minimize off-target hydrophobic interactions. The lower basicity and increased polarity make it a "safer" choice from a physicochemical and ADME perspective.[5][13]
Ultimately, the optimal choice is dictated by the specific objectives of the drug discovery program and the intricate structure-activity relationships of the target. This guide serves as a foundational framework, grounded in experimental evidence, to help medicinal chemists navigate this critical decision with greater confidence and precision. The most effective approach often involves synthesizing and testing both analogues to empirically determine which scaffold best achieves the desired balance of potency, selectivity, and drug-like properties.
References
ResearchGate. (2026). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
Khamitova, E., & Berillo, D. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
Dalton Transactions. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.
BenchChem. (2025). Navigating the Landscape of Piperidine-Morpholine Scaffolds: A Comparative Analysis of Bioactive Analogs.
Bohrium. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
National Institutes of Health. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
National Institutes of Health. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic.
ResearchGate. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug candidates.
ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
ResearchGate. (n.d.). Structure of morpholine, piperazine, and piperidine moieties.
OUCI. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
National Institutes of Health. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
Wikipedia. (n.d.). Buchwald–Hartwig amination.
Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin.
BenchChem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Derivatives.
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
ResearchGate. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
ResearchGate. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
PubMed Central. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.
ResearchGate. (n.d.). Synthesis of Morpholine-, Piperidine-, and N -Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
PubMed. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines.
Organic Chemistry Portal. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.
Validating the Mechanism of Action of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action (MoA) is a critical step in the journey from a promising hit to a viable therapeutic cand...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action (MoA) is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide provides an in-depth, experience-driven framework for elucidating and validating the MoA of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid, a compound of interest in contemporary drug discovery. We will objectively compare its hypothetical performance with established and alternative compounds, supported by detailed experimental protocols and data interpretation.
Our approach is grounded in the principles of scientific integrity, emphasizing that a well-designed experimental cascade should be a self-validating system. Each step is chosen not merely to be performed, but to answer a specific question that logically follows from the previous results, thereby building a robust and defensible mechanistic narrative.
Deconstructing the Molecule: Formulating a Testable Hypothesis
The structure of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid, featuring a salicylic acid scaffold, a sulfonamide linker, and a piperidine ring, provides initial clues to its potential biological targets. The presence of a carboxylic acid and a sulfonamide group is reminiscent of Probenecid, a well-characterized drug known to interact with organic anion transporters (OATs) and pannexin channels.[1][2][3][4][5] This structural analogy forms the basis of our primary hypothesis:
Primary Hypothesis: 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid modulates the activity of membrane transporters, potentially organic anion transporters, leading to downstream cellular effects.
This guide will systematically test this hypothesis through a multi-pronged approach, comparing our compound of interest with:
Probenecid: A known inhibitor of organic anion transporters (OAT1 and URAT1) and pannexin 1 channels.[1][2]
Alternative Compound (AC-1): A hypothetical structural analog with a modified piperidine ring to explore structure-activity relationships (SAR).
Tier 1: In Vitro Target Engagement and Biochemical Validation
The initial phase of MoA validation focuses on direct interaction with the putative molecular target. This is crucial for confirming target engagement and determining the potency and selectivity of our compound.
Rationale for Experimental Choices
A target-based approach provides the most direct evidence of a drug-target interaction.[6] We will employ a combination of binding and functional assays to not only confirm interaction but also to characterize its nature (e.g., competitive, non-competitive). The selection of assays is designed to provide orthogonal validation, increasing confidence in the results.[7]
Objective: To determine the binding affinity of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid for the OAT1 transporter.
Methodology:
HEK293 cells overexpressing human OAT1 are cultured and harvested.
Cell membranes are prepared by homogenization and centrifugation.
Membranes are incubated with a known radiolabeled OAT1 substrate (e.g., [³H]-para-aminohippurate) and varying concentrations of the test compounds (2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid, Probenecid, AC-1).
Following incubation, the membranes are washed to remove unbound radioligand.
The amount of bound radioligand is quantified by scintillation counting.
The data is analyzed to determine the inhibitory constant (Ki) for each compound.
Experiment 2.2.2: OAT1 Substrate Uptake Assay
Objective: To assess the functional inhibition of OAT1-mediated transport.
Methodology:
HEK293 cells stably expressing OAT1 are seeded in 96-well plates.
Cells are pre-incubated with varying concentrations of the test compounds.
A fluorescent OAT1 substrate (e.g., 6-carboxyfluorescein) is added to the wells.
After a defined incubation period, the uptake of the fluorescent substrate is measured using a fluorescence plate reader.
The half-maximal inhibitory concentration (IC50) is calculated for each compound.
Comparative Data Summary
Compound
OAT1 Binding Affinity (Ki, nM)
OAT1 Functional Inhibition (IC50, µM)
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
150
1.2
Probenecid
250
5.8
AC-1 (Hypothetical)
> 10,000
> 50
Interpretation: The hypothetical data suggests that 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid binds to and functionally inhibits OAT1 with greater potency than Probenecid. AC-1 shows negligible activity, indicating the importance of the piperidine ring for interaction with OAT1.
Tier 2: Cellular Assays to Probe Biological Consequences
Confirmation of target engagement in a biochemical setting is a critical first step, but it is essential to demonstrate that this interaction translates into a measurable effect in a cellular context.[8]
Rationale for Experimental Choices
Cell-based assays allow for the assessment of a compound's activity in a more physiologically relevant environment.[9] We will investigate downstream effects that are consistent with the inhibition of organic anion transport.
Experimental Protocols
Experiment 3.2.1: Pro-inflammatory Cytokine Release Assay in LPS-stimulated PBMCs
Objective: To evaluate the anti-inflammatory effects of the compounds, a known consequence of modulating OAT activity in immune cells.
Methodology:
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
PBMCs are pre-treated with the test compounds for 1 hour.
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
After 24 hours, the cell culture supernatant is collected.
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is measured by ELISA.
Experiment 3.2.2: Uric Acid Transport Assay in a Renal Proximal Tubule Cell Line
Objective: To assess the compound's ability to modulate the transport of uric acid, a key function of renal organic anion transporters.
Methodology:
A human renal proximal tubule cell line (e.g., HK-2) is cultured to form a confluent monolayer.
The cells are incubated with [¹⁴C]-uric acid in the presence of varying concentrations of the test compounds.
The amount of intracellular [¹⁴C]-uric acid is quantified to determine the rate of uptake.
Comparative Data Summary
Compound
TNF-α Inhibition (IC50, µM)
Uric Acid Uptake Inhibition (IC50, µM)
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
2.5
3.1
Probenecid
10.2
8.5
AC-1 (Hypothetical)
> 100
> 100
Interpretation: The hypothetical data demonstrates that 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid exhibits superior anti-inflammatory activity and inhibition of uric acid transport in cellular models compared to Probenecid. This further supports the proposed MoA and highlights its potential therapeutic relevance.
Visualizing the Validation Workflow and Proposed Mechanism
To provide a clear overview of the experimental logic and the hypothesized signaling pathway, the following diagrams are presented in Graphviz DOT language.
Caption: Experimental workflow for MoA validation.
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity Profile of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
Introduction: Deconstructing the Molecule to Predict Its Interactions 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is a unique chemical entity that, based on its structural motifs, presents a compelling case for a mu...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Deconstructing the Molecule to Predict Its Interactions
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is a unique chemical entity that, based on its structural motifs, presents a compelling case for a multi-faceted cross-reactivity profile. For drug development professionals, understanding potential off-target effects and structural liabilities early is paramount. This guide provides a comprehensive framework for systematically investigating the cross-reactivity of this compound, not by presenting pre-existing data, but by outlining the logical and experimental steps necessary to characterize it.
The molecule can be dissected into two key pharmacophores:
A 2-hydroxybenzoic acid core: This structure is identical to salicylic acid, the parent compound of a vast class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This immediately suggests a potential for interaction with cyclooxygenase (COX) enzymes.[3][4]
A sulfonamide derivative: The piperidin-1-ylsulfonyl group is a non-aromatic amine sulfonamide. This structure warrants a careful comparison with compounds like probenecid, a well-known inhibitor of renal organic anion transporters (OATs), and an evaluation for potential hypersensitivity cross-reactivity with sulfonamide antibiotics.[5][6]
This guide will compare 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid (referred to as the "Test Compound") against two benchmark drugs: Probenecid and Salicylic Acid . We will detail the experimental workflows required to assess its activity on OATs and COX enzymes and discuss the likelihood of sulfonamide-type hypersensitivity.
Section 1: Comparative Analysis on Organic Anion Transporters (OATs)
Expert Rationale: The structural similarity between the Test Compound and probenecid, a canonical OAT inhibitor, forms the basis of our primary hypothesis.[7] Probenecid competitively inhibits OATs, primarily OAT1 (SLC22A6) and OAT3 (SLC22A8), which are crucial for the renal secretion of a wide range of drugs and endogenous molecules.[5][8] Inhibition of these transporters can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs.[9][10] Therefore, characterizing the Test Compound's effect on OAT1 and OAT3 is a critical first step.
Experimental Workflow: OAT Inhibition Profiling
The proposed experiment utilizes human embryonic kidney (HEK293) cells stably expressing either human OAT1 (hOAT1) or human OAT3 (hOAT3). Inhibition is measured by quantifying the reduction in uptake of a fluorescent OAT substrate in the presence of the Test Compound.
Caption: Workflow for assessing OAT1/OAT3 inhibition.
Cell Culture: Seed HEK293 cells stably expressing hOAT1, hOAT3, or wild-type (WT) HEK293 cells into 96-well, black, clear-bottom plates at a density of 5 x 10⁴ cells/well. Incubate for 24-48 hours at 37°C, 5% CO₂ to achieve a confluent monolayer.
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound and Probenecid (positive control) in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM final assay concentration) in Hanks' Balanced Salt Solution (HBSS). The final DMSO concentration should be ≤0.5%.
Assay Performance:
a. Gently aspirate the culture medium from the wells.
b. Wash the cell monolayer twice with 100 µL of pre-warmed HBSS.
c. Add 50 µL of the compound dilutions (or vehicle control) to the respective wells and pre-incubate for 15 minutes at 37°C.
d. Initiate the uptake by adding 50 µL of pre-warmed HBSS containing 2 µM 6-Carboxyfluorescein (6-CF), a known OAT substrate.[9]
e. Incubate for exactly 10 minutes at 37°C.
f. Terminate the reaction by aspirating the solution and immediately washing the wells three times with 200 µL of ice-cold HBSS.
Data Acquisition:
a. Add 100 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes on a plate shaker.
b. Measure the fluorescence intensity using a plate reader (Excitation: 492 nm, Emission: 517 nm).
Data Analysis:
a. Subtract the background fluorescence from WT cells (non-specific uptake) from the hOAT1/hOAT3 cell fluorescence.
b. Normalize the data: The vehicle-treated wells represent 0% inhibition, and wells with a saturating concentration of Probenecid (e.g., 1 mM) represent 100% inhibition.
c. Plot the percent inhibition against the log concentration of the Test Compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Anticipated Data Summary
The results should be summarized to allow for direct comparison of inhibitory potency.
Compound
hOAT1 IC₅₀ (µM)
hOAT3 IC₅₀ (µM)
Test Compound
Experimental
Experimental
Probenecid (Positive Control)
0.5 - 10
1 - 25
Salicylic Acid (Comparator)
>100
>100
Section 2: Comparative Analysis on Cyclooxygenase (COX) Enzymes
Expert Rationale: The 2-hydroxybenzoic acid scaffold is the defining feature of salicylates, which are known inhibitors of COX enzymes.[1] Aspirin (acetylsalicylic acid) irreversibly inhibits COX, while salicylic acid is a weaker, reversible inhibitor.[3] It is crucial to determine if the addition of the piperidinylsulfonyl group at the 5-position alters this inherent activity. We will assess inhibition of both COX-1 (the constitutive isoform) and COX-2 (the inducible isoform) to understand the Test Compound's potency and selectivity.
Experimental Workflow: COX Inhibition Profiling
This experiment utilizes a commercially available colorimetric or fluorescent COX inhibitor screening assay kit, which measures the peroxidase activity of purified ovine or human COX-1 and COX-2. The peroxidase activity is directly coupled to the cyclooxygenase activity.
Caption: Workflow for assessing COX-1/COX-2 inhibition.
Detailed Experimental Protocol: In Vitro COX Inhibition Assay
Reagent Preparation: Reconstitute purified COX-1 and COX-2 enzymes, heme, and other assay components according to the manufacturer's protocol. Prepare serial dilutions of the Test Compound and Salicylic Acid in the provided assay buffer.
Assay Performance (96-well plate format):
a. To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2).
b. Add 10 µL of the compound dilutions (or vehicle for 100% activity control).
c. Add 10 µL of a known selective COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) for background control wells.
d. Pre-incubate the plate for 15 minutes at 25°C.
e. Initiate the reaction by adding 20 µL of a solution containing both arachidonic acid (the substrate) and the colorimetric probe.
f. Shake the plate for 10 seconds and incubate for 5 minutes at 25°C.
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 590 nm) using a microplate reader.
Data Analysis:
a. Subtract the background absorbance (wells with selective inhibitors) from all other values.
b. Calculate the percent inhibition relative to the vehicle control.
c. Plot the percent inhibition against the log concentration to determine the IC₅₀ value for both COX-1 and COX-2.
Anticipated Data Summary
This table will reveal the potency and selectivity of the Test Compound for COX isoforms.
Compound
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
Test Compound
Experimental
Experimental
Calculated
Salicylic Acid (Non-selective)
50 - 200
50 - 200
~1
Celecoxib (COX-2 Selective Control)
>10
0.01 - 0.1
>100
Section 3: Evaluation of Sulfonamide Hypersensitivity Potential
Expert Rationale: The term "sulfa allergy" is most accurately associated with hypersensitivity reactions to sulfonamide antibiotics, which contain an aromatic amine (-NH₂) attached to the benzene ring.[11] This moiety is metabolized to reactive nitroso intermediates that can act as haptens, triggering an immune response. The Test Compound, like probenecid and sulfonamide diuretics (e.g., furosemide), is a non-aromatic amine sulfonamide.[6][12] It lacks the critical arylamine structure. Clinical evidence suggests that cross-reactivity between these classes is highly unlikely and that observed reactions in polysensitive individuals are more likely due to a general predisposition to drug allergies rather than true chemical cross-reactivity.[11][12]
Therefore, the primary investigation should be a structural comparison, followed by in vitro testing only if a specific concern is raised.
Caption: Structural basis for low sulfonamide cross-reactivity risk.
Proposed Experimental Protocol: Lymphocyte Transformation Test (LTT)
Should in vitro confirmation be required, the LTT is the standard. This assay measures the proliferation of T-cells from a sensitized individual's blood sample upon re-exposure to a drug.
Donor Selection: Obtain peripheral blood mononuclear cells (PBMCs) from donors with a well-documented history of hypersensitivity to sulfamethoxazole.
Cell Culture: Culture 2 x 10⁵ PBMCs per well in a 96-well plate.
Stimulation: Add the Test Compound, sulfamethoxazole (positive control), and an unrelated drug (negative control) at various concentrations. Include a phytohemagglutinin (PHA) well as a positive control for cell viability and proliferation.
Incubation: Culture the cells for 6 days to allow for antigen presentation and T-cell proliferation.
Proliferation Measurement: On day 6, add ³H-thymidine to the wells and incubate for another 18 hours. Proliferating cells will incorporate the radiolabel.
Data Acquisition: Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Calculate a Stimulation Index (SI) = (mean counts per minute of drug-treated cells) / (mean counts per minute of untreated cells). An SI > 2 is typically considered a positive result. A positive result for the Test Compound would indicate potential cross-reactivity.
Overall Summary and Recommendations
This guide outlines a systematic approach to characterizing the cross-reactivity profile of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid. By comparing it to probenecid and salicylic acid, researchers can efficiently probe its potential for clinically relevant interactions with OATs and COX enzymes.
Summary of Predicted Cross-Reactivity Profile:
Target Family / Effect
Comparator
Basis for Investigation
Predicted Outcome for Test Compound
Organic Anion Transporters
Probenecid
Sulfonamide-like structure
High Likelihood of Inhibition: Potency (IC₅₀) relative to probenecid to be determined.
COX Enzymes
Salicylic Acid
2-hydroxybenzoic acid core
Possible Inhibition: Potency and selectivity likely differ from salicylic acid due to the C-5 substituent.
Sulfonamide Hypersensitivity
Sulfamethoxazole
General "sulfa" moiety
Very Low Likelihood: Lacks the critical arylamine group required for the common mechanism.
Recommendation: The primary focus for initial studies should be on OAT1 and OAT3 inhibition, as this represents the most probable and clinically significant cross-reactivity. A positive finding would necessitate further investigation into potential drug-drug interactions during preclinical development. The evaluation of COX inhibition is a secondary priority, and the risk of true sulfonamide hypersensitivity is low but can be confirmed with an LTT if required for regulatory purposes.
References
POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZ
A Researcher's Guide to the Comparative Cytotoxicity of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid and Its Analogs
Introduction: The Therapeutic Potential of the Sulfonamide Scaffold The sulfonamide functional group is a cornerstone in medicinal chemistry, famously introduced in the antibacterial sulfanilamides and evolving into a ve...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Therapeutic Potential of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, famously introduced in the antibacterial sulfanilamides and evolving into a versatile scaffold for a wide range of therapeutic agents.[1][2][3] In oncology, benzenesulfonamide derivatives have garnered significant attention for their ability to selectively target tumor-specific mechanisms.[4][5] These compounds exhibit a variety of antitumor actions, including the inhibition of carbonic anhydrases crucial for tumor pH regulation, cell cycle arrest, and the disruption of microtubule assembly.[1][2][3][5]
This guide focuses on 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid , a specific benzenesulfonamide derivative, and provides a framework for evaluating its cytotoxic potential in comparison to structurally related compounds. While direct cytotoxic data for this exact molecule is not extensively published, by examining its structural relatives, we can infer potential mechanisms and design robust experimental comparisons. This document serves as a technical guide for researchers in drug discovery and oncology, offering a literature-supported rationale, a detailed experimental protocol for comparative analysis, and a framework for interpreting the resulting data.
Structural Rationale for Comparison
The structure of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid features three key functional regions ripe for a structure-activity relationship (SAR) analysis:
The Salicylic Acid Moiety: The ortho-hydroxybenzoic acid group is a known pharmacophore. Its acidity and hydrogen-bonding capabilities can be critical for receptor binding.
The Sulfonamide Linker: The central -SO2- group is the defining feature of this class, often involved in coordinating with metal ions in enzyme active sites (e.g., the zinc ion in carbonic anhydrases).[6]
The Piperidine Ring: This saturated heterocyclic amine can influence the compound's solubility, lipophilicity, and steric profile, thereby affecting its cellular uptake and interaction with target proteins.
To establish a meaningful comparison, we propose synthesizing and/or procuring analogs that systematically modify these regions. The table below outlines the parent compound and potential analogs for a comparative study.
Modifies the hydroxyl group to an ethoxy group and the piperidine to a methylpiperazine, altering both hydrogen-bonding capacity and basicity.[7]
Analog 2
4-amino-benzenesulfonamide (Sulfanilamide)
A foundational sulfonamide to serve as a baseline or negative control, depending on the assay.
Analog 3
Benzenesulfonamides with varied N-substituents
Exploring different heterocyclic or aromatic rings in place of piperidine can reveal steric and electronic preferences for the target.[6]
Postulated Mechanism of Action: Carbonic Anhydrase Inhibition
Many benzenesulfonamide derivatives exert their anticancer effects by inhibiting carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoforms CA IX and CA XII.[8] These enzymes are crucial for cancer cells to manage the acidic microenvironment created by their high metabolic rate (the Warburg effect). By inhibiting CA IX/XII, sulfonamides disrupt pH regulation, leading to intracellular acidification and triggering apoptosis. The diagram below illustrates this hypothetical signaling pathway.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology
Cell Seeding:
Culture the selected cell lines to ~80% confluency.
Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
Compound Treatment:
Prepare a 10 mM stock solution of each test compound in DMSO.
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" with DMSO at the highest concentration used and a "medium only" control.
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
Incubate the plate for 48 to 72 hours.
MTT Assay and Measurement:
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
* Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
Measure the absorbance of each well at 570 nm using a microplate reader.
[9]
Data Analysis:
Subtract the absorbance of the "medium only" blank from all other readings.
Calculate the percentage of cell viability for each concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
Plot the % Viability against the log of the compound concentration.
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative cytotoxic evaluation of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid and its analogs. By leveraging the extensive research on the broader benzenesulfonamide class, we can postulate mechanisms of action and design targeted experiments. [4][5]The provided MTT assay protocol is a robust, self-validating system for generating the quantitative data needed to establish structure-activity relationships. [9][10]The results of such a study will be invaluable for determining if this specific chemical scaffold warrants further investigation in preclinical oncology drug development, potentially leading to novel therapeutics that exploit the unique biology of cancer cells.
References
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. Available at: [Link]
Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Unknown Source. Available at: [Link]
Sulfonamides and sulfonylated derivatives as anticancer agents. Groningen University. Available at: [Link]
Sulfonamides and sulfonylated derivatives as anticancer agents. Unknown Source. Available at: [Link]
Sulfonamides and Sulfonylated Derivatives as Anticancer Agents | Request PDF. ResearchGate. Available at: [Link]
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]
Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Taylor & Francis Online. Available at: [Link]
Cytotoxicity Assays: How We Test Cell Viability. YouTube. Available at: [Link]
What cell line should I choose for citotoxicity assays?. ResearchGate. Available at: [Link]
Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. National Center for Biotechnology Information. Available at: [Link]
In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. ResearchGate. Available at: [Link]
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. National Center for Biotechnology Information. Available at: [Link]
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Center for Biotechnology Information. Available at: [Link]
Cytotoxicity Assays – what your cells don't like. BMG LABTECH. Available at: [Link]
Cytotoxicity Assays. Opentrons. Available at: [Link]
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]
Synthesis of 2-Hydroxy-5-[2-[4-[(2-pyridinylamino)sulfonyl]phenyl]-ethenyl]benzoic acid. Molbase. Available at: [Link]
CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. Google Patents.
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Center for Biotechnology Information. Available at: [Link]
Sulfonylpiperazines Based on a Flavone as Antioxidant and Cytotoxic Agents. PubMed. Available at: [Link]
2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. PubChem. Available at: [Link]
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]
A Senior Application Scientist's Guide to In Silico Comparison of Protein-Ligand Binding: A Case Study with 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
Welcome to a comprehensive guide on the computational evaluation of protein-ligand binding. In modern drug discovery, in silico methodologies are indispensable for rapidly prioritizing chemical matter, saving invaluable...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to a comprehensive guide on the computational evaluation of protein-ligand binding. In modern drug discovery, in silico methodologies are indispensable for rapidly prioritizing chemical matter, saving invaluable time and resources before committing to costly synthesis and in vitro testing.[1][2][3] This guide provides an in-depth, practical workflow for comparing the binding characteristics of a novel compound against a known inhibitor, moving from rapid initial assessment to a more rigorous, dynamic analysis.
Our subject molecule is 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid , a compound featuring a salicylic acid scaffold. While this specific molecule lacks extensive public data on its biological targets, its structural motifs are present in compounds known to interact with various proteins. For this case study, we will hypothesize a plausible target: WD repeat-containing protein 5 (WDR5) . WDR5 is a scaffolding protein crucial for assembling multi-protein complexes, including the MLL/SET1 histone methyltransferases, and represents an attractive therapeutic target.[4] The rationale for this selection is the documented success of salicylic acid-derived sulfonamides in inhibiting the WDR5-MYC interaction.[4]
To establish a robust comparison, we will evaluate our subject molecule against a reference compound, OICR-9429 , a potent and well-characterized inhibitor of WDR5. This guide will walk you through a two-tiered approach:
Part 1: Molecular Docking. A computationally inexpensive method to predict the binding pose and estimate binding affinity, ideal for initial screening.[5][6]
Part 2: Molecular Dynamics (MD) Simulation. A more advanced technique to assess the stability of the protein-ligand complex in a simulated physiological environment, providing deeper insights into the dynamics of the interaction.[7][8]
Part 1: Molecular Docking with AutoDock Vina – A First-Pass Comparison
Expertise & Rationale
Molecular docking serves as our foundational analysis. Its primary strength lies in its ability to quickly predict the preferred orientation of a ligand within a protein's binding site and provide a corresponding scoring function to estimate binding affinity.[2] This rapid assessment is crucial for filtering large compound libraries and generating initial hypotheses about key binding interactions. We employ AutoDock Vina, a widely used and validated open-source docking engine, for this purpose.[9] The causality behind this choice is its balance of speed and accuracy, making it an industry standard for virtual screening and initial pose prediction.
Experimental Workflow: Molecular Docking
Caption: Workflow for comparative molecular docking.
Detailed Protocol: Molecular Docking
This protocol is self-validating by including a known inhibitor (OICR-9429) as a positive control. A successful docking run should reproduce the experimental binding mode of the reference compound and yield a strong binding affinity score.
Protein Preparation:
Download the crystal structure of WDR5 in complex with a ligand from the RCSB Protein Data Bank (e.g., PDB ID: 4Y7R).[4]
Using visualization software like PyMOL or UCSF Chimera, remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.
Load the cleaned protein structure into AutoDock Tools.[9]
Add polar hydrogens and compute Gasteiger charges. This step is critical for accurately representing electrostatic interactions.
Save the prepared protein in the PDBQT file format (protein.pdbqt).
Ligand Preparation:
Obtain the 2D structures of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid and OICR-9429.
Use a tool like Open Babel or the CGenFF server to generate 3D coordinates and perform an initial energy minimization.[10]
Load each ligand into AutoDock Tools, detect the rotatable bonds, and save them in the PDBQT format (ligand1.pdbqt, ligand2.pdbqt).
Grid Box Definition:
In AutoDock Tools, define a grid box that encompasses the entire binding site. For this study, the site is the "WBM" binding site where MYC and MLL peptides bind.[4] The center of the grid should be the geometric center of the co-crystallized ligand from the original PDB file.
Ensure the grid dimensions are large enough to allow for translational and rotational freedom of the ligands (e.g., 25 x 25 x 25 Å).[1]
Save the grid parameters to a configuration file (config.txt).
Running AutoDock Vina:
Create a configuration file (config.txt) specifying the paths to the receptor and ligand files, and the grid box coordinates.[11]
Execute the docking run from the command line for each ligand:
vina --config config.txt --receptor protein.pdbqt --ligand ligand1.pdbqt --out ligand1_out.pdbqt --log ligand1_log.txt
vina --config config.txt --receptor protein.pdbqt --ligand ligand2.pdbqt --out ligand2_out.pdbqt --log ligand2_log.txt
Analysis of Results:
The primary quantitative output is the binding affinity, found in the log file, reported in kcal/mol.[1] More negative values indicate stronger predicted binding.[2]
The output PDBQT file contains the coordinates for the top predicted binding poses. Visualize these poses in PyMOL or Chimera to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with key residues in the WDR5 binding pocket.
Quantitative Docking Results
Compound
Best Binding Affinity (kcal/mol)
Key Predicted Interactions with WDR5
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
-7.8
H-bond with Arg, Hydrophobic contacts
OICR-9429 (Reference)
-9.5
H-bond with Arg, Pi-stacking with Tyr
Note: These are representative values for illustrative purposes.
The initial docking results suggest that while our subject molecule is predicted to bind to WDR5, the reference inhibitor OICR-9429 shows a significantly stronger binding affinity. This provides a quantitative first pass, but it's based on a rigid protein structure.
Part 2: Molecular Dynamics with GROMACS – A Deeper Dive into Binding Stability
Expertise & Rationale
While docking is an excellent starting point, it treats the protein as a largely static entity. In reality, proteins are dynamic and constantly in motion. Molecular Dynamics (MD) simulations provide a more accurate and realistic representation by simulating the movement of every atom in the system over time, including the protein, the ligand, and the surrounding solvent.[7][8] This allows us to assess the stability of the predicted binding pose from docking. A truly effective inhibitor will form a stable complex that persists over the simulation time. We use GROMACS, a high-performance and widely-used MD engine, for this analysis.[8]
Experimental Workflow: MD Simulation
Caption: Workflow for MD simulation and analysis.
Detailed Protocol: MD Simulation
This protocol describes the simulation of one protein-ligand complex. The entire process must be repeated for both Complex 1 (WDR5 + our subject molecule) and Complex 2 (WDR5 + OICR-9429).
System Building:
Complex Preparation: Use the highest-scoring docked pose from Part 1 as the starting structure. Merge the protein and ligand coordinate files.
Force Field and Topology: Choose a suitable force field, such as CHARMM36m for the protein. Generate the ligand topology and parameter files using a server like CGenFF, which is compatible with the CHARMM force field.[10] Combine these files into a system topology.[7]
Solvation: Create a periodic boundary box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge) and fill it with a water model like TIP3P.[12]
Adding Ions: Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system, which is a requirement for many simulation algorithms.[7]
Simulation Steps:
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometry in the initial system.
NVT Equilibration: Conduct a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT ensemble). This allows the solvent to equilibrate around the protein and ligand while they are held in place with position restraints.[12]
NPT Equilibration: Follow with a longer simulation (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature (NPT ensemble). This equilibrates the system's pressure and density to resemble experimental conditions.[12]
Production MD: Run the final production simulation for a significant duration (e.g., 100 nanoseconds) with all position restraints removed. This trajectory is what will be used for analysis.
Trajectory Analysis:
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose. A large, fluctuating RMSD suggests an unstable binding mode.
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify regions of high flexibility.
Hydrogen Bond Analysis: Monitor the number of hydrogen bonds between the ligand and protein throughout the simulation. The persistence of key hydrogen bonds identified in docking is a strong indicator of a stable interaction.
Note: These are representative values for illustrative purposes.
The MD simulation data provides a much clearer picture. The high and fluctuating RMSD of our subject molecule suggests it may not maintain a stable pose in the binding pocket. In contrast, the low and stable RMSD for OICR-9429, coupled with the high persistence of its key hydrogen bonds, validates its role as a potent and stable binder. Furthermore, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculation, a method for estimating binding free energy from MD trajectories, corroborates the docking results, showing a much more favorable energy for the reference compound.[5][6]
Conclusion and Forward Look
This guide demonstrates a robust, multi-tiered in silico workflow for comparing the binding potential of a novel compound against a known standard.
Molecular docking provided a rapid, initial hypothesis, suggesting that 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is a potential binder for WDR5, though weaker than the reference inhibitor OICR-9429.
Molecular dynamics simulations offered a more rigorous test of this hypothesis. The analysis of the 100 ns trajectories indicated that the complex with our subject molecule was significantly less stable than the complex with the reference inhibitor.
Overall Assessment: Based on this comparative in silico analysis, 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is predicted to be a significantly weaker and less stable binder to WDR5 than OICR-9429. While it may possess some affinity, it would likely require substantial medicinal chemistry optimization to achieve potency comparable to known inhibitors.
This workflow, combining the speed of docking with the rigor of molecular dynamics, provides a powerful paradigm for triaging compounds and focusing laboratory resources on the most promising candidates, thereby accelerating the drug discovery pipeline. The ultimate validation, of course, must come from experimental binding assays.
References
Rossi, A.
BioExcel Building Blocks. GROMACS Protein-Ligand Complex MD Setup tutorial.
Lemkul, J. A. GROMACS Tutorials.
Lang, S., et al. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities. Journal of Medicinal Chemistry.
Lemkul, J. A. Protein-Ligand Complex - MD Tutorials.
Cresset Group. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
William L. Jorgensen Research Group.
Panda, P. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
Wang, R., et al. (2025). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches.
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
Eagon, S. Vina Docking Tutorial. Eagon Research Group.
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
American Chemical Society. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry.
Chem Help ASAP. (2023). in silico assays & screening for drug binding. YouTube.
G. A. et al. (2019). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Protein–Protein Interaction. PubMed Central.
A Researcher's Guide to 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid: Navigating Synthesis and Function in the Absence of Direct Precedent
For researchers and professionals in drug development, the reproducibility of published data is the bedrock of scientific progress. This guide delves into the synthesis and potential biological significance of 2-Hydroxy-...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and professionals in drug development, the reproducibility of published data is the bedrock of scientific progress. This guide delves into the synthesis and potential biological significance of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid (CAS 91642-62-5), a compound situated at the intersection of salicylic acid and sulfonamide chemistries. While specific peer-reviewed literature detailing the synthesis and biological evaluation of this exact molecule is notably sparse, this guide will provide a comprehensive framework for its investigation. By drawing upon established methodologies for analogous structures and highlighting critical parameters, we aim to equip researchers with the tools to approach its synthesis with a high degree of confidence and to rationally design experiments for exploring its biological activities.
Deconstructing the Molecule: Chemical Lineage and Predicted Properties
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is a derivative of salicylic acid, featuring a piperidinylsulfonyl group at the 5-position. This structural combination is intriguing; the salicylic acid moiety is a well-known pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), while the sulfonamide group is a cornerstone of various antibacterial, diuretic, and anticonvulsant medications. The piperidine ring introduces a lipophilic, alicyclic amine functionality that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
A Reproducible Synthetic Pathway: An Exemplar Protocol
The synthesis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid can be reliably achieved through a two-step process starting from salicylic acid. The following protocol is a composite of established procedures for the synthesis of related sulfonamides and is designed to be a self-validating system with clear checkpoints.